Eganelisib
Description
Eganelisib is an orally bioavailable, highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-gamma) with potential immunomodulating and antineoplastic activities. Upon administration, this compound prevents the activation of the PI3K-gamma-mediated signaling pathways, which may lead to a reduction in cellular proliferation in PI3K-gamma-expressing tumor cells. In addition, this agent is able to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression. Unlike other isoforms of PI3K, the gamma isoform is overexpressed in certain tumor cell types and immune cells; its expression increases tumor cell proliferation and survival. By selectively targeting the gamma isoform, PI3K signaling in normal, non-neoplastic cells is minimally or not affected, which results in a reduced side effect profile.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
phosphatidylinositol 3-kinase gamma (PI3Kgamma) inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693758-51-8 | |
| Record name | Eganelisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPI-549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGANELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eganelisib and the Reprogramming of Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eganelisib (formerly IPI-549) is a first-in-class, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype. By modulating the tumor microenvironment (TME), this compound represents a promising immunotherapeutic strategy, particularly in combination with checkpoint inhibitors, for various solid tumors.[3][4] This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and outlines the experimental protocols used to elucidate its mechanism of action.
Introduction: The Role of PI3K-γ in Tumor Immunity
The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival. The gamma isoform of PI3K (PI3K-γ) is predominantly expressed in myeloid cells, including macrophages, and plays a critical role in their function and differentiation.[5] In the TME, cancer cells can exploit the PI3K-γ pathway in TAMs to promote an immunosuppressive M2-like phenotype. These M2-like TAMs contribute to tumor progression by suppressing T-cell activity, promoting angiogenesis, and facilitating metastasis.[1][6] this compound's high selectivity for the PI3K-γ isoform allows for targeted inhibition within the myeloid compartment of the TME, minimizing off-target effects.[2]
Mechanism of Action: Reprogramming TAMs through PI3K-γ Inhibition
This compound functions by inhibiting the catalytic activity of PI3K-γ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of downstream signaling pathways is the cornerstone of its ability to reprogram TAMs.
The PI3K-γ Signaling Pathway in Macrophages
In immunosuppressive M2-like macrophages, the activation of PI3K-γ leads to the stimulation of downstream effectors such as Akt and mTOR. This signaling cascade ultimately promotes the expression of genes associated with an M2-like phenotype, including arginase-1, and suppresses the expression of pro-inflammatory M1-like genes.[6][7]
This compound-Mediated TAM Reprogramming
By inhibiting PI3K-γ, this compound blocks the downstream signaling that promotes the M2-like phenotype. This leads to a shift in the transcriptional landscape within TAMs, characterized by:
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Decreased M2-like gene expression: Reduced expression of genes such as ARG1, TGFB1, and various matrix metalloproteinases (MMPs).[1]
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Increased M1-like gene expression: Upregulation of genes associated with an anti-tumor immune response, including IL12, INOS, and interferon-gamma (IFNγ).[1]
This reprogramming enhances the ability of TAMs to present antigens, produce pro-inflammatory cytokines, and support the activity of cytotoxic T-lymphocytes, thereby contributing to a more robust anti-tumor immune response.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reprogramming TAMs and its anti-tumor activity have been demonstrated in both preclinical models and clinical trials.
Preclinical Data
In syngeneic mouse models, treatment with this compound has been shown to:
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Significantly inhibit tumor growth.[3]
-
Reduce the number of immunosuppressive myeloid cells in the TME.[3]
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Increase the infiltration and activation of CD8+ T-cells.[6]
Clinical Trial Data: MARIO-1 and MARIO-3
The MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials have provided key insights into the safety and efficacy of this compound in patients with advanced solid tumors.[2][3]
Table 1: Key Efficacy Data from the MARIO-3 Trial (this compound + Atezolizumab + Nab-paclitaxel in mTNBC)
| Endpoint | All Patients | PD-L1 Positive | PD-L1 Negative |
| Objective Response Rate (ORR) | - | 66.7% | 54.3% |
| Complete Response (CR) | - | 16.7% | 0% |
| Partial Response (PR) | - | 50.0% | 47.8% |
| Stable Disease (SD) | - | 28.9% | 30.4% |
| Median Progression-Free Survival (mPFS) | 7.3 months | 11.0 months | 7.3 months |
| 1-Year PFS Rate | 36.0% | 37.5% | 34.7% |
Data compiled from publicly available sources.
Table 2: Changes in Immune Cell Populations from the MARIO-1 Trial (this compound Monotherapy)
| Immune Cell Population | Change with this compound Treatment |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased |
| Proliferating CD8+ T-cells | Increased |
Data compiled from publicly available sources.
Experimental Protocols
The investigation of this compound's mechanism of action has relied on a variety of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.
Multiplex Immunofluorescence (mIF)
Objective: To characterize the immune cell composition and spatial relationships within the TME of patient biopsies.
Methodology:
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Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
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Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask target antigens.
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Antibody Staining: A sequential staining process is employed, using a panel of primary antibodies to identify different immune cell markers (e.g., CD68 for macrophages, CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) and tumor cells (e.g., Pan-Cytokeratin). Each primary antibody is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a tyramide signal amplification (TSA) reagent conjugated to a unique fluorophore.
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Antibody Stripping: After each round of staining, the primary and secondary antibodies are stripped from the tissue, leaving the fluorophore covalently bound.
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Imaging: The stained slides are imaged using a multispectral imaging system.
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Data Analysis: The multispectral images are unmixed to separate the signals from each fluorophore. Cell segmentation and phenotyping are then performed to quantify the number and density of different immune cell populations and to analyze their spatial relationships.
GeoMx® Digital Spatial Profiling (DSP)
Objective: To perform high-plex spatial profiling of RNA or protein expression within distinct regions of interest (ROIs) in the TME.
Methodology:
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Slide Preparation: FFPE tissue sections are stained with a cocktail of fluorescently labeled morphology markers (e.g., PanCK for tumor, CD45 for immune cells, CD68 for macrophages) and a high-plex panel of in situ hybridization (ISH) probes (for RNA) or antibodies (for protein) conjugated to photocleavable oligonucleotide tags.
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ROI Selection: The stained slide is imaged, and based on the morphology markers, ROIs are selected for profiling.
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UV Illumination and Collection: A UV light source is directed to the selected ROIs, cleaving the oligonucleotide tags from the probes or antibodies.
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Quantification: The cleaved tags are collected and quantified using a NanoString nCounter® system or next-generation sequencing (NGS).
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Data Analysis: The counts for each tag are mapped back to their corresponding ROI, providing a spatially resolved profile of gene or protein expression. This allows for the identification of gene expression signatures associated with different cell populations and their response to treatment.
Flow Cytometry
Objective: To quantify and phenotype immune cell populations in peripheral blood and dissociated tumor tissue.
Methodology:
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Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor tissues are mechanically and enzymatically digested to generate a single-cell suspension.
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Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies targeting cell surface and intracellular markers to identify specific immune cell subsets (e.g., TAMs, MDSCs, T-cell subsets).
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Data Acquisition: The stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the scattered light and fluorescence emissions are detected.
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Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different immune cell populations based on their marker expression.
Conclusion
This compound represents a novel immunotherapeutic approach that targets the immunosuppressive TME by reprogramming TAMs. Its selective inhibition of PI3K-γ shifts the balance from a pro-tumor to an anti-tumor immune response. The quantitative data from clinical trials, supported by detailed mechanistic studies using advanced experimental techniques, provide a strong rationale for the continued development of this compound, particularly in combination with other immunotherapies, for the treatment of a broad range of solid tumors. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core principles of this compound's action and its potential in the evolving landscape of cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-evolution.s3.amazonaws.com [cancer-evolution.s3.amazonaws.com]
- 5. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Eganelisib: A Technical Guide to a First-in-Class PI3K-γ Inhibitor for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for eganelisib (formerly IPI-549), a first-in-class, potent, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). This compound is under investigation as an immunotherapeutic agent for the treatment of solid tumors. Its mechanism of action centers on the reprogramming of the tumor microenvironment (TME), specifically by modulating the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the core signaling pathways involved.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical models of solid tumors, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] Its primary mechanism involves the selective inhibition of PI3K-γ, a key signaling molecule in myeloid cells.[1] This inhibition leads to the reprogramming of immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype.[3][4] Consequently, this compound treatment results in a more favorable TME, characterized by a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes, ultimately leading to enhanced tumor cell killing.[2]
Data Presentation
This compound Potency and Selectivity
This compound is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.
| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) |
| PI3K-γ | 1.2[1] | 1.2 | 0.29 |
| PI3K-α | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-β | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-δ | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| Data compiled from preclinical studies.[5] |
In Vivo Anti-Tumor Efficacy
This compound has shown significant tumor growth inhibition in various syngeneic mouse models of solid tumors. This anti-tumor effect is largely dependent on a functional immune system, particularly the presence of CD8+ T cells.[5]
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| Multiple Syngeneic Models | This compound Monotherapy | Significant | Inhibition of tumor growth observed.[5] |
| Murine Solid Tumor Models | This compound + Checkpoint Inhibitors | Increased TGI vs Monotherapy | Enhanced anti-tumor activity and improved survival.[2][5] |
Further specific quantitative TGI data is not consistently available in the public domain.
Modulation of the Tumor Microenvironment
This compound treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.
| Immune Cell Population | Effect of this compound | Method of Analysis |
| Tumor-Associated Macrophages (TAMs) | Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype | In vitro macrophage polarization assays[5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease in number and/or function | Flow cytometry |
| CD8+ T Cells (Cytotoxic T Lymphocytes) | Increase in infiltration and activity | Flow cytometry, Immunohistochemistry[2][5] |
| FOXP3+ T-regulatory Cells | Decrease | Flow cytometry[2] |
Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data.
Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.
Methodology:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into BMDMs.
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M2 Polarization: BMDMs are treated with interleukin-4 (IL-4) and M-CSF to induce polarization towards the M2 phenotype.
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This compound Treatment: this compound is added to the culture medium at various concentrations during the M2 polarization process.
-
Analysis: The expression of M1 and M2 markers is assessed by flow cytometry or quantitative PCR. Key markers include iNOS and CD86 for M1, and Arginase-1 and CD206 for M2.[5]
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.
Methodology:
-
Cell Line and Animal Model: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is selected, and cells are implanted subcutaneously into syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive this compound orally, a vehicle control, and/or a checkpoint inhibitor.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival studies are also conducted.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.[5]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.
Methodology:
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, CD11b, FOXP3).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.
-
Data Analysis: The percentage and absolute number of each immune cell population are determined.
Mandatory Visualization
Signaling Pathway of PI3K-γ in Myeloid Cells
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Eganelisib: Overcoming Immune Checkpoint Inhibitor Resistance by Reprogramming the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Immune Checkpoint Inhibitor Resistance
Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers by unleashing the patient's own immune system to fight tumors. Therapies targeting programmed cell death protein 1 (PD-1), its ligand (PD-L1), and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) have led to durable responses in a subset of patients. However, a significant number of patients either do not respond to ICI therapy (primary resistance) or develop resistance after an initial response (acquired resistance).
One of the key mechanisms driving ICI resistance is the presence of an immunosuppressive tumor microenvironment (TME).[1][2] The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. In many tumors, this environment is dominated by immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor activity of cytotoxic T cells and promote tumor growth, immune evasion, and metastasis.[3] The presence of these myeloid cells is often associated with a poor prognosis and resistance to ICIs.[3]
Eganelisib (IPI-549): A First-in-Class PI3K-γ Inhibitor
This compound (formerly IPI-549) is a first-in-class, orally administered, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[4][5] Unlike other PI3K isoforms that are more broadly expressed, PI3K-γ is predominantly found in myeloid cells, making it an attractive therapeutic target for modulating the immune TME with potentially fewer off-target effects.[3][6] Preclinical studies have demonstrated that this compound can reprogram TAMs and MDSCs from an immunosuppressive to an immune-activating phenotype, thereby enhancing the efficacy of ICIs.[5][7]
Preclinical Potency and Selectivity
This compound has been shown to be a highly potent and selective inhibitor of PI3K-γ. In biochemical and cellular assays, this compound demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, δ).
| Parameter | PI3K-γ | PI3K-α | PI3K-β | PI3K-δ |
| Biochemical IC50 | 16 nM[1] | 3.2 µM[1] | 3.5 µM[1] | >8.4 µM[1] |
| Cellular IC50 (p-AKT) | 1.2 nM[1] | 250 nM[1] | 240 nM[1] | 180 nM[1] |
| Binding Affinity (Kd) | 290 pM[1] | 17 nM[1] | 82 nM[1] | 23 µM[1] |
| Selectivity vs. γ (Cellular) | - | >208-fold | >200-fold | 150-fold |
Table 1: Preclinical Potency and Selectivity of this compound for PI3K Isoforms.[1]
Mechanism of Action: Reshaping the Immunosuppressive TME
The primary mechanism by which this compound overcomes ICI resistance is through the reprogramming of tumor-associated myeloid cells. PI3K-γ acts as a molecular switch that controls the immunosuppressive functions of these cells.[3] By inhibiting PI3K-γ, this compound effectively "re-educates" TAMs and MDSCs, shifting them from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.
This reprogramming leads to a cascade of anti-tumor effects within the TME:
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Reduced Immunosuppression: Inhibition of PI3K-γ blocks the production of immunosuppressive cytokines and chemokines by myeloid cells.
-
Enhanced Antigen Presentation: Reprogrammed myeloid cells can function as more effective antigen-presenting cells, leading to better T cell priming and activation.
-
Increased T Cell Infiltration and Activation: The shift in the TME promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor.[3][8]
-
Overcoming Resistance to ICIs: By creating a more inflamed and T cell-receptive TME, this compound can restore sensitivity to anti-PD-1/PD-L1 therapies in tumors that were previously resistant.[3][7]
Figure 1: PI3K-γ Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates how PI3K-γ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) leads to an immunosuppressive phenotype. This compound selectively inhibits PI3K-γ, blocking this pathway and reprogramming these myeloid cells into an immunostimulatory state, which in turn activates cytotoxic T cells to attack tumor cells.
Clinical Development and Efficacy Data
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably immune checkpoint inhibitors. The MARIO (MAcrophage Reprogramming in Immuno-Oncology) series of trials have provided key data on its safety and efficacy.
MARIO-1 (NCT02637531): Phase 1/1b Study in Advanced Solid Tumors
This first-in-human study evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[3][9] The study established the safety profile and recommended Phase 2 dose of this compound.[9] Notably, anti-tumor activity was observed in patients who had previously progressed on PD-1/PD-L1 inhibitors.[3]
| Cohort | N | ORR | DCR | Median PFS |
| ICI-Resistant Melanoma | 40 | 10% | 36% | 9 weeks |
| * ≤2 Prior Lines of Therapy | 19 | 21.1% | 52.6% | 17 weeks |
| ICI-Resistant HNSCC | 21 | 10% | 40% | 3.7 months |
| ≤2 Prior Lines of Therapy* | 11 | 20.0% | 40.0% | 23 weeks |
| ICI-Resistant NSCLC | 20 | 5% | 43% | - |
Table 2: Efficacy of this compound + Nivolumab in ICI-Resistant Tumors (MARIO-1).[3][10]
MARIO-275 (NCT03980041): Phase 2 Study in Urothelial Carcinoma
This randomized, placebo-controlled Phase 2 study evaluated this compound in combination with nivolumab versus nivolumab alone in patients with advanced urothelial carcinoma who had progressed after platinum-based chemotherapy.[11][12] The combination showed a promising survival benefit, particularly in patients with PD-L1 negative tumors.[11]
| Endpoint | This compound + Nivolumab (n=33) | Nivolumab + Placebo (n=16) | Hazard Ratio (HR) |
| Median OS (Overall) | 15.4 months | 7.9 months | 0.62 |
| 1-Year OS Rate (Overall) | 59% | 32% | - |
| ORR (Overall) | 30% | 25% | - |
| DCR (Overall) | 55% | 31% | - |
| Median OS (PD-L1 Negative) | 15.4 months | 7.9 months | 0.60 |
| 1-Year OS Rate (PD-L1 Negative) | 54% | 17% | - |
| ORR (PD-L1 Negative) | 26% | 14% | - |
| DCR (PD-L1 Negative) | 57% | 14% | - |
Table 3: Efficacy Results from the MARIO-275 Trial in Advanced Urothelial Carcinoma.[11][12]
MARIO-3 (NCT03961698): Phase 2 Study in Triple-Negative Breast Cancer (TNBC)
The MARIO-3 trial evaluated a triplet combination of this compound, the anti-PD-L1 antibody atezolizumab, and nab-paclitaxel as a first-line therapy for patients with metastatic TNBC.[7][13] The combination demonstrated promising anti-tumor activity, irrespective of PD-L1 status.[14]
| Population | N | ORR | DCR | Median PFS | 1-Year PFS Rate |
| All Patients | 38 | 55.3% | 84.2% | - | - |
| PD-L1 Positive | 18 | 66.7% | 92.8% | 11.0 months | 37.5% |
| PD-L1 Negative | 35 | 54.3% | 81.4% | 7.3 months | 34.7% |
Table 4: Efficacy Results from the MARIO-3 Trial in First-Line Metastatic TNBC.[13][14][15]
Safety and Tolerability Profile
Across clinical trials, this compound, both as a monotherapy and in combination with ICIs, has demonstrated a manageable safety profile. The most common treatment-related adverse events (AEs) are generally low-grade and reversible.
| Adverse Event (Grade ≥3) | This compound Monotherapy (MARIO-1)[9] | This compound + Nivolumab (MARIO-1)[9] | This compound + Nivolumab (MARIO-275)[12] |
| Increased ALT | 18% | 10% | 12% |
| Increased AST | 18% | 13% | 12% |
| Rash | - | 10% | 9% |
| Hepatotoxicity | - | - | 15% |
| Anemia | - | - | 12% |
| Serious AEs (related) | 5% | 13% | - |
Table 5: Common Grade ≥3 Treatment-Related Adverse Events.
Experimental Protocols and Methodologies
The clinical development of this compound has been supported by a robust translational research program to confirm its mechanism of action and identify potential biomarkers. Key experimental methodologies employed in these studies are outlined below.
Multiplex Immunofluorescence (mIF)
Multiplex immunofluorescence is used to visualize and quantify multiple immune cell populations simultaneously within the tumor microenvironment from a single tissue section. This technique preserves the spatial architecture of the tissue, allowing for the analysis of cell-to-cell interactions and spatial relationships.
General Protocol:
-
Slide Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Sequential Staining: A cyclical process of primary antibody incubation, secondary antibody binding, and tyramide signal amplification (TSA) with different fluorophores is used. After each cycle, the antibodies are stripped, leaving the fluorophore covalently bound.[3][10]
-
Counterstaining: Nuclei are stained with DAPI.
-
Imaging: Slides are scanned using a multispectral imaging system (e.g., Akoya PhenoImager).[3]
-
Image Analysis: Specialized software (e.g., inFORM, PhenoChart) is used for spectral unmixing, cell segmentation, and phenotyping of different immune and tumor cell populations (e.g., CD8+ T cells, CD68+ macrophages, FoxP3+ regulatory T cells).[3][10]
GeoMx® Digital Spatial Profiling (DSP)
GeoMx DSP is a high-plex spatial profiling technology that enables the quantification of RNA or protein expression from specific regions of interest (ROIs) within a tissue section. This is particularly useful for analyzing gene expression changes in distinct areas like the tumor core versus the invasive margin.
Figure 2: GeoMx® Digital Spatial Profiling Experimental Workflow. This diagram outlines the key steps in a GeoMx DSP experiment, from slide preparation and region of interest (ROI) selection to the final spatially resolved data analysis.[11][16]
Flow Cytometry for Myeloid Cell Phenotyping
Flow cytometry is used to analyze immune cell populations in dissociated tumors or peripheral blood. It allows for the precise quantification and characterization of various myeloid subsets, such as MDSCs and macrophage subtypes (M1/M2).
General Protocol:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated, or tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers. A typical panel for myeloid cells might include CD45 (pan-leukocyte), CD11b (pan-myeloid), HLA-DR, CD14 (monocytes/macrophages), CD15/Ly-6G (granulocytic), CD33, and functional markers like CD80, CD86, and CD206 (mannose receptor, M2 marker).[17][18]
-
Data Acquisition: Stained cells are run on a multi-color flow cytometer.
-
Gating and Analysis: A sequential gating strategy is applied to identify and quantify specific myeloid populations based on their marker expression profiles.[17]
Multiplex Cytokine Analysis
This method is used to simultaneously measure the concentration of multiple cytokines, chemokines, and growth factors in patient serum or plasma. It provides a systemic view of the immune response to treatment.
General Protocol:
-
Sample Collection: Serum or plasma is collected from patients at baseline and various time points during treatment.[19][20]
-
Assay Performance: A bead-based immunoassay (e.g., Luminex) is typically used. In this assay, microspheres, each with a unique color code and coated with a specific capture antibody, are incubated with the patient sample.[21]
-
Detection: A biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added to form a sandwich immunoassay on the bead surface.
-
Data Acquisition: The beads are read on a specialized instrument that identifies the bead color (analyte) and quantifies the reporter fluorescence (analyte concentration).[21]
Conclusion and Future Directions
This compound represents a promising strategy to overcome a fundamental mechanism of ICI resistance by targeting the immunosuppressive myeloid compartment of the tumor microenvironment. By selectively inhibiting PI3K-γ, this compound reprograms TAMs and MDSCs, creating a more favorable environment for an effective anti-tumor T cell response. Clinical data from the MARIO program have demonstrated that this approach can improve clinical outcomes, including overall survival, when combined with checkpoint inhibitors in patients with difficult-to-treat cancers, such as urothelial carcinoma and TNBC.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this compound combination therapies.
-
Exploring this compound in other tumor types characterized by high myeloid infiltration and ICI resistance.
-
Investigating novel combination strategies, including with other immunomodulatory agents, to further enhance anti-tumor immunity.
The development of this compound underscores the critical importance of understanding and therapeutically targeting the tumor microenvironment to unlock the full potential of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Protocol for Multiplexed Immunofluorescence Imaging and Analysis of the Tumor Microenvironment [protocols.io]
- 4. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Study to Evaluate the Efficacy/Safety of IPI-549 in Combination With Nivolumab in Patients With Advanced Urothelial Carcinoma (MARIO-275) [clin.larvol.com]
- 9. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. urologytimes.com [urologytimes.com]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. BioRender App [app.biorender.com]
- 17. Frontiers | Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity [frontiersin.org]
- 18. oncology.labcorp.com [oncology.labcorp.com]
- 19. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sanguinebio.com [sanguinebio.com]
- 21. criver.com [criver.com]
The Critical Role of PI3K-gamma in Cancer Immune Evasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer therapies, largely due to its immunosuppressive nature. A key orchestrator of this immune evasion is the phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme predominantly expressed in myeloid cells. PI3Kγ signaling within tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and neutrophils promotes a pro-tumoral, immunosuppressive phenotype, thereby hindering cytotoxic T-cell function and facilitating tumor growth and metastasis. This technical guide provides an in-depth analysis of the role of PI3Kγ in cancer immune evasion, detailing its signaling pathways, the impact of its inhibition, and relevant experimental methodologies. The selective targeting of PI3Kγ has emerged as a promising therapeutic strategy to reprogram the TME, enhance anti-tumor immunity, and overcome resistance to immune checkpoint inhibitors.
The PI3K-gamma Signaling Axis in Myeloid Cells
PI3Kγ is a class IB PI3K isoform activated downstream of G-protein coupled receptors (GPCRs) and, in some contexts, receptor tyrosine kinases (RTKs).[1][2] Its activation in myeloid cells within the TME triggers a signaling cascade that profoundly influences their function.
Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The PI3Kγ/Akt pathway, in turn, modulates the activity of key transcription factors such as NF-κB and C/EBPβ.[3][4]
Specifically, PI3Kγ signaling promotes the activation of C/EBPβ while inhibiting NF-κB.[3] This transcriptional reprogramming leads to the expression of immunosuppressive and pro-angiogenic factors, including Arginase-1, IL-10, TGF-β, and VEGF.[5][6] Concurrently, it suppresses the expression of pro-inflammatory, immunostimulatory cytokines like IL-12.[7] This molecular switch ultimately polarizes myeloid cells towards an immunosuppressive M2-like macrophage phenotype and promotes the suppressive functions of MDSCs and neutrophils.[8][9]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 3. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. IPI-549 - Chemietek [chemietek.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI 3 Kinase catalytic subunit gamma/PI3K-gamma Antibody (A92674) [antibodies.com]
Eganelisib's Precision Strike: Targeting Myeloid-Derived Suppressor Cells to Unleash Anti-Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myeloid-derived suppressor cells (MDSCs) represent a significant barrier to effective cancer immunotherapy, creating an immunosuppressive tumor microenvironment (TME) that shields tumors from immune attack. Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ), has emerged as a promising therapeutic agent that specifically targets the immunosuppressive functions of MDSCs. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's targeting of MDSCs. By reprogramming these myeloid cells, this compound reshapes the TME, enhances T-cell-mediated anti-tumor immunity, and shows synergistic activity with checkpoint inhibitors.
Introduction: The Challenge of Myeloid-Derived Suppressor Cells in Oncology
MDSCs are a heterogeneous population of immature myeloid cells that expand in cancer and other pathological conditions.[1][2] They are potent suppressors of both innate and adaptive immunity, employing a variety of mechanisms to inhibit the function of T cells and natural killer (NK) cells, thereby promoting tumor progression and metastasis.[1][2] MDSCs can be broadly categorized into two main subsets: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs).[3] The accumulation of MDSCs in the TME is associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors.[4]
This compound: A Selective PI3K-γ Inhibitor
This compound is a potent and highly selective small molecule inhibitor of the gamma isoform of PI3K.[5] Unlike other PI3K isoforms that are broadly expressed, PI3K-γ is predominantly expressed in myeloid cells, making it an attractive therapeutic target for modulating the immune response with potentially fewer off-target effects.[6] this compound's mechanism of action centers on the reprogramming of immunosuppressive myeloid cells within the TME, particularly MDSCs and tumor-associated macrophages (TAMs).
The PI3K-γ Signaling Pathway in Myeloid-Derived Suppressor Cells
In MDSCs, the activation of PI3K-γ is a critical signaling node that drives their immunosuppressive phenotype. Downstream of various cytokine and chemokine receptors, PI3K-γ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt and mTOR. This signaling cascade promotes the survival, proliferation, and immunosuppressive functions of MDSCs, including the production of arginase-1 (ARG1), nitric oxide (NO), and reactive oxygen species (ROS), as well as the expression of inhibitory ligands like PD-L1.
References
- 1. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI Insight - Polymorphonuclear myeloid-derived suppressor cells limit antigen cross-presentation by dendritic cells in cancer [insight.jci.org]
Methodological & Application
Eganelisib In Vivo Dosing for Syngeneic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The information compiled here, based on preclinical studies, is intended to guide the design and execution of in vivo experiments in syngeneic mouse models.
Introduction
This compound is an investigational immunotherapy that targets the PI3K-γ enzyme, which is predominantly expressed in myeloid cells.[1][2] By inhibiting PI3K-γ, this compound can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.[3][4] This mechanism involves the modulation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can attack and eliminate cancer cells.[5][6] Preclinical data has demonstrated this compound's potential as both a monotherapy and a combination agent with immune checkpoint inhibitors (ICIs) in various syngeneic mouse models.[3]
Mechanism of Action: PI3K-γ Signaling in Myeloid Cells
PI3K-γ is a key signaling node in myeloid cells, regulating their trafficking, polarization, and immunosuppressive functions within the TME. Upon activation by G-protein coupled receptors (GPCRs) responding to chemokines and cytokines in the TME, PI3K-γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the activation of downstream signaling pathways, including AKT and mTOR, which promote a pro-tumorigenic M2-like macrophage phenotype and the suppressive functions of MDSCs.[7][8] this compound's inhibition of PI3K-γ blocks this cascade, shifting myeloid cells towards a pro-inflammatory M1-like phenotype and reducing their ability to suppress T-cell-mediated anti-tumor immunity.[8]
In Vivo Dosing and Efficacy in Syngeneic Mouse Models
The following tables summarize the available preclinical data on this compound's in vivo dosing and efficacy in commonly used syngeneic mouse models. It is important to note that specific tumor growth inhibition (TGI) percentages and survival data are not always publicly available in detail. The information provided is based on reports of "significant tumor growth inhibition" and observed anti-tumor activity.
Table 1: this compound Monotherapy
| Tumor Model | Mouse Strain | Dosing Regimen (Oral Gavage) | Key Outcomes |
| 4T1 (Breast Carcinoma) | BALB/c | Daily | Significant tumor growth inhibition and reduction in lung metastases.[2] |
| CT26 (Colon Carcinoma) | BALB/c | Daily | Significant tumor growth inhibition.[9] |
| B16-GMCSF (Melanoma) | C57BL/6 | Daily | Significant tumor growth inhibition and reduction in lung metastases.[2] |
Table 2: this compound in Combination with Immune Checkpoint Inhibitors (ICIs)
| Tumor Model | Mouse Strain | This compound Dosing (Oral Gavage) | Combination Agent(s) | Key Outcomes |
| 4T1 (Breast Carcinoma) | BALB/c | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Increased tumor growth inhibition compared to monotherapies.[3] |
| CT26 (Colon Carcinoma) | BALB/c | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory models.[3] |
| B16-GMCSF (Melanoma) | C57BL/6 | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Increased tumor growth inhibition compared to monotherapies.[3] |
Experimental Protocols
Formulation of this compound for Oral Administration
For preclinical in vivo studies, this compound is typically formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of this compound in the vehicle should be calculated based on the desired dose (mg/kg) and the volume to be administered to each mouse (typically 100-200 µL).
General Protocol for In Vivo Efficacy Study
The following is a generalized protocol for assessing the efficacy of this compound in a syngeneic mouse model. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules may need to be optimized for each tumor model.
1. Tumor Cell Culture and Implantation:
-
Culture the desired syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Hank's Balanced Salt Solution), sometimes mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10).[10]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
3. Dosing and Monitoring:
-
Administer this compound or vehicle control daily via oral gavage.
-
Continue to monitor tumor volume and the general health of the mice (e.g., body weight, clinical signs of toxicity) throughout the study.
4. Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Excise tumors, measure their final weight, and process them for further analysis, such as flow cytometry to characterize immune cell infiltrates or immunohistochemistry (IHC) to assess biomarkers.
Protocol for Oral Gavage in Mice
Oral gavage is a standard method for precise oral administration of compounds in mice.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).
-
Syringe (e.g., 1 mL).
-
This compound formulation.
Procedure:
-
Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Positioning: Hold the mouse in a vertical position to straighten the esophagus.
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a short period after the procedure to ensure there are no signs of distress.
Note: Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.
Conclusion
This compound has demonstrated promising anti-tumor activity in a range of preclinical syngeneic mouse models, primarily through the immunomodulation of the tumor microenvironment. The provided application notes and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this novel PI3K-γ inhibitor. Careful model selection, appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining reliable and translatable results.
References
- 1. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eganelisib Combination Therapy with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of eganelisib (formerly IPI-549) in combination with anti-PD-1 antibodies, detailing its mechanism of action, clinical trial data, and relevant experimental protocols.
This compound is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] Its therapeutic potential lies in its ability to modulate the tumor microenvironment (TME). By inhibiting PI3K-γ, this compound reprograms tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[3] This shift enhances antigen presentation and reduces the suppression of T-cells, thereby promoting an anti-tumor immune response.[1] The combination of this compound with anti-PD-1/PD-L1 checkpoint inhibitors is based on the rationale that reprogramming the myeloid component of the TME can overcome resistance to checkpoint blockade and enhance its efficacy.[2][3]
Mechanism of Action: Signaling Pathway
This compound targets the gamma isoform of PI3K, which is predominantly expressed in myeloid cells.[4] Inhibition of PI3K-γ disrupts the downstream signaling cascade, leading to the reprogramming of TAMs and a reduction in myeloid-derived suppressor cells (MDSCs) within the TME. This alleviates the immunosuppressive environment, allowing for enhanced T-cell activation and anti-tumor immunity, which is further potentiated by the blockade of the PD-1/PD-L1 axis.
Caption: Signaling pathway of this compound and Anti-PD-1 combination therapy.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials.[1][5][6][7]
Table 1: Dosing Regimens in Clinical Trials
| Trial | Phase | This compound Dose | Anti-PD-1/PD-L1 Antibody | Combination Regimen |
| MARIO-1 | I/Ib | 10-60 mg QD (monotherapy); 20-40 mg QD (combination) | Nivolumab | This compound QD + Nivolumab 240 mg Q2W or 480 mg Q4W |
| MARIO-3 | II | 30 mg QD | Atezolizumab + Nab-paclitaxel | This compound QD + Atezolizumab + Nab-paclitaxel |
Table 2: Efficacy Data from MARIO-3 in Frontline Metastatic Triple-Negative Breast Cancer (mTNBC)
| Parameter | PD-L1 Positive (n=18) | PD-L1 Negative (n=35) | ITT Population (n=57) |
| Objective Response Rate (ORR) | 66.7% | 54.3% | - |
| Complete Response (CR) Rate | 16.7% | 0% | - |
| Disease Control Rate (DCR) | 92.8% | 81.4% | - |
| Median Progression-Free Survival (PFS) | 6.4 months | 7.3 months | - |
| 1-Year PFS Rate | 37.5% | 34.7% | 36.0% |
| Median Duration of Response (DOR) | 11.7 months | 7.4 months | - |
Table 3: Safety Profile - Most Common Treatment-Related Grade ≥3 Toxicities
| Adverse Event | MARIO-1 (this compound Monotherapy) | MARIO-1 (this compound + Nivolumab) | MARIO-3 (this compound + Atezolizumab + Nab-paclitaxel) |
| Increased AST | 18% | 13% | - |
| Increased ALT | 18% | 10% | - |
| Rash | - | 10% | 11.3% (Skin AEs) |
| Increased Alkaline Phosphatase | 5% | - | - |
| Hepatic AEs | - | - | 24.2% |
| Neutropenia AEs | - | - | 14.5% |
| Peripheral Neuropathy | - | - | 11.3% |
Experimental Protocols
The following are detailed, representative protocols for the key experimental assays cited in the MARIO clinical trials. These protocols are based on the available information from the trial publications and established best practices.
Experimental Workflow
Caption: Workflow for sample analysis in this compound clinical trials.
Multiplex Immunofluorescence (mIF) for Tumor Microenvironment Analysis
Objective: To characterize the immune cell infiltrate and spatial relationships within the tumor microenvironment of formalin-fixed paraffin-embedded (FFPE) tumor biopsies.
Principle: This protocol utilizes sequential rounds of antibody staining and signal amplification with different fluorophores to visualize multiple protein markers on a single tissue section.
Materials:
-
FFPE tumor biopsy slides (5 µm sections)
-
Dewaxing and rehydration solutions (Xylene, Ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Protein block solution (e.g., BSA or serum-free block)
-
Primary antibodies (see Table 4 for a representative panel from MARIO-3)
-
Secondary antibodies conjugated to HRP
-
Opal Polaris 7-color kit (or similar)
-
DAPI nuclear stain
-
Mounting medium
-
Automated staining platform (e.g., Leica BOND RX) and multispectral imaging system (e.g., Akoya PhenoImager)
Table 4: Representative mIF Antibody Panel (based on MARIO-3)
| Target | Antibody Clone | Supplier | Function |
| HLA-DR | (e.g., L243) | (e.g., BioLegend) | Antigen presentation, macrophage activation |
| CD68 | (e.g., PG-M1) | (e.g., Dako) | Pan-macrophage marker |
| CD8 | (e.g., C8/144B) | (e.g., Dako) | Cytotoxic T-cells |
| Granzyme B | (e.g., GrB-7) | (e.g., Dako) | Cytotoxic T-cell activity |
| Pan-Cytokeratin | (e.g., AE1/AE3) | (e.g., Dako) | Tumor cell marker |
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 x 5 min).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer using a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with a suitable reagent.
-
Block non-specific antibody binding with protein block solution for 30 minutes.
-
-
Sequential Antibody Staining:
-
Incubate with the first primary antibody for 1 hour at room temperature.
-
Wash with TBS-T.
-
Incubate with HRP-conjugated secondary antibody.
-
Wash with TBS-T.
-
Apply the corresponding Opal fluorophore and incubate.
-
Wash with TBS-T.
-
Perform antibody stripping according to the kit manufacturer's protocol.
-
Repeat steps 4a-4g for each subsequent primary antibody and a different Opal fluorophore.
-
-
Counterstaining and Mounting:
-
Stain with DAPI for 5 minutes.
-
Wash and mount with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan slides using a multispectral imaging system.
-
Perform spectral unmixing to separate the individual fluorophore signals.
-
Analyze images to quantify cell densities and spatial relationships of the different immune cell populations.
-
GeoMx® Digital Spatial Profiling (DSP) for Spatially Resolved Transcriptomics
Objective: To perform high-plex spatial profiling of RNA in specific regions of interest (ROIs) within FFPE tumor tissue.
Principle: This technology uses in situ hybridization with RNA probes tagged with UV-photocleavable barcodes. Specific ROIs are illuminated with UV light to release the barcodes, which are then collected and quantified.
Materials:
-
FFPE tumor biopsy slides
-
GeoMx DSP instrument and reagents
-
RNA probes for targets of interest
-
Fluorescently labeled antibodies for morphology markers (e.g., Pan-Cytokeratin for tumor cells, CD45 for immune cells)
-
Nuclear stain (e.g., SYTO 13)
-
Next-Generation Sequencing (NGS) platform for readout
Procedure:
-
Slide Preparation and Hybridization:
-
Prepare FFPE slides as per the GeoMx protocol, including baking, deparaffinization, and antigen retrieval.
-
Hybridize the slide with the RNA probe mix and morphology marker antibodies overnight.
-
-
ROI Selection and Illumination:
-
Scan the slide to visualize the morphology markers.
-
Select ROIs based on the biological question (e.g., tumor-infiltrating lymphocytes, tumor core).
-
The GeoMx instrument uses a digital micromirror device to illuminate the selected ROIs with UV light, releasing the barcodes.
-
-
Barcode Collection and Quantification:
-
Aspirate the released barcodes from each ROI.
-
Prepare the collected barcodes for sequencing.
-
Sequence the barcodes using an NGS platform.
-
-
Data Analysis:
-
Process the sequencing data to count the number of each barcode, corresponding to the abundance of each RNA target in the specific ROI.
-
Perform differential expression analysis and other downstream analyses to identify spatial gene expression patterns.
-
Flow Cytometry for Peripheral Blood Immunophenotyping
Objective: To quantify the frequency of various immune cell subsets in peripheral blood.
Principle: This technique uses fluorescently labeled antibodies to identify and quantify different cell populations based on their surface and intracellular protein expression.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (representative panels in Table 5)
-
Flow cytometer
Table 5: Representative Flow Cytometry Antibody Panels
| Panel | Markers | Cell Types Identified |
| T-cell Panel | CD3, CD4, CD8, CD45RA, CCR7 | Naive, central memory, effector memory, and effector T-cells |
| Myeloid Panel | CD11b, CD14, CD15, CD33, HLA-DR | Monocytes, granulocytes, MDSCs |
| B-cell Panel | CD19, CD20, IgD, CD27 | Naive, memory, and plasma B-cells |
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of whole blood into FACS tubes.
-
-
Antibody Staining:
-
Add the pre-titered antibody cocktail to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cells with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to gate on the cell populations of interest and determine their frequencies.
-
Multiplex Cytokine Analysis
Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in patient serum or plasma.
Principle: This assay uses bead-based immunoassays (e.g., Luminex) where each bead set is coated with a capture antibody specific for a particular analyte. The amount of bound analyte is detected using a biotinylated detection antibody and a fluorescent reporter.
Materials:
-
Serum or plasma samples
-
Multiplex cytokine bead array kit (e.g., Bio-Plex)
-
Wash buffer
-
Assay buffer
-
Detection antibody cocktail
-
Streptavidin-phycoerythrin (SAPE)
-
Luminex instrument
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve for each analyte according to the kit instructions.
-
Dilute patient samples as required.
-
-
Assay Procedure:
-
Add the antibody-coupled beads to each well of a 96-well plate.
-
Wash the beads.
-
Add standards and samples to the wells and incubate.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add SAPE and incubate.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a Luminex instrument.
-
Use the standard curve to calculate the concentration of each analyte in the samples.
-
These protocols provide a framework for the key experiments involved in the clinical development of this compound in combination with anti-PD-1 antibodies. For specific applications, optimization of these protocols may be required.
References
- 1. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Eganelisib in Myeloid Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eganelisib (formerly IPI-549) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][2] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in the regulation of multiple cellular processes, including cell growth, proliferation, survival, and migration.[3] In the context of the tumor microenvironment, PI3K-γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs).[1] Its activity is associated with the promotion of an immunosuppressive microenvironment that fosters tumor growth and metastasis.
Preclinical studies have demonstrated that this compound can reprogram the tumor microenvironment by inhibiting the migration and function of immunosuppressive myeloid cells.[4][5][6][7] In vitro data has shown that this compound effectively blocks the migration of murine myeloid cells.[4] By inhibiting PI3K-γ, this compound reduces the recruitment of these cells to the tumor site and shifts their phenotype from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) state, thereby enhancing anti-tumor immune responses.[4][7] These application notes provide detailed protocols for utilizing this compound in myeloid cell migration assays to study its effects on this critical aspect of myeloid cell biology.
Data Presentation
The following table summarizes the key quantitative data for this compound's inhibitory activity, which is essential for designing and interpreting myeloid cell migration assays.
| Parameter | Value | Species | Source |
| IC50 (PI3K-γ) | 1.2 nM | Not Specified | [1] |
| EC90 (PI3K-γ inhibition) | 0.652 µg/mL | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Myeloid Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol describes a common method for assessing the effect of this compound on the chemotactic migration of myeloid cells, such as primary human monocytes, macrophages, or myeloid cell lines (e.g., THP-1, U937).
Materials:
-
This compound (IPI-549)
-
Myeloid cells (e.g., primary human CD14+ monocytes, bone marrow-derived macrophages, or a suitable cell line)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane for monocytes/macrophages)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics
-
Serum-free cell culture medium
-
Chemoattractant (e.g., CCL2/MCP-1, CXCL12/SDF-1α, or conditioned medium from a tumor cell line)
-
Calcein-AM or Crystal Violet staining solution
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture myeloid cells to a healthy, sub-confluent state.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a DMSO vehicle control.
-
Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).
-
-
Quantification of Migration:
-
Method A: Calcein-AM Staining (for live cell quantification)
-
Carefully remove the Transwell inserts.
-
Add Calcein-AM solution to the lower chamber and incubate as per the manufacturer's instructions to label the migrated cells.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
-
Method B: Crystal Violet Staining
-
Carefully remove the medium from the upper chamber.
-
Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the destained solution using a plate reader at 590 nm.
-
Alternatively, count the stained cells in several fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 for migration inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits PI3K-γ, blocking myeloid cell migration.
Caption: Workflow for a myeloid cell migration assay with this compound.
Caption: this compound's mechanism to enhance anti-tumor immunity.
References
- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Infinity Pharmaceuticals Inc. Expands Pipeline With Addition Of IPI-549, An Immuno-Oncology Development Candidate For The Treatment Of Solid Tumors - BioSpace [biospace.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Infinity Presents Preclinical Data and Phase 1 Clinical Data on IPI-549 at PI3K Keystone Symposia Conference [prnewswire.com]
- 7. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of PIK3CG to Mimic Eganelisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ), encoded by the PIK3CG gene.[1] PI3Kγ is a key signaling molecule in the tumor microenvironment, particularly within myeloid cells, where it plays a crucial role in immune suppression.[2][3] By inhibiting PI3Kγ, this compound has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[2] This mechanism of action makes this compound a promising therapeutic agent in oncology, often explored in combination with checkpoint inhibitors.[2]
These application notes provide a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of PIK3CG. This genetic approach serves as a powerful research tool to mimic the pharmacological effects of this compound, allowing for in-depth investigation of the functional consequences of PI3Kγ inhibition in various cancer and immune cell models. The stable and long-term knockdown achieved with lentiviral shRNA enables a thorough analysis of downstream signaling pathways and phenotypic changes, providing valuable insights for drug development and target validation.
Principle of the Method
Lentiviral vectors are a type of retrovirus that can efficiently transduce both dividing and non-dividing mammalian cells, integrating their genetic material, including an shRNA expression cassette, into the host cell genome. This integration leads to the stable and continuous expression of the shRNA. The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, resulting in the degradation of the target mRNA, in this case, PIK3CG mRNA. The subsequent reduction in PIK3CG protein levels effectively phenocopies the inhibitory action of this compound, allowing for the study of its biological effects in a controlled in vitro or in vivo setting.
Materials and Methods
shRNA Design and Lentiviral Vector Selection
1.1. Validated shRNA Sequences for Human PIK3CG
The selection of a potent and specific shRNA sequence is critical for successful gene knockdown. The following are examples of validated shRNA sequences targeting human PIK3CG from The RNAi Consortium (TRC). It is recommended to test multiple shRNA sequences to identify the one with the highest knockdown efficiency in the target cell line.
| TRC Clone ID | shRNA Sequence (Sense Strand) | Target Region |
| TRCN0000046299 | 5'-CCGGGCTGAGCTTGAGGAAGAAATTCTCGAGAATTTCTTCCTCAAGCTCAGCTTTTT-3' | Exon |
| TRCN0000046300 | 5'-CCGGGCTGGAGAAACTGAAGAAGAACTCGAGTTCTTC TTCAGTTTCTCCAGCTTTTT-3' | Exon |
| TRCN0000046301 | 5'-CCGGGCAAGATGAAGAGCAAGTTCACTCGAGTGAACTTGCTCTTCATCTTGCTTTTT-3' | Exon |
| TRCN0000046302 | 5'-CCGGGAGAAGATGAAGTTCCGCAATCTCGAGATTGCGGAACTTCATCTTCTCTTTTT-3' | Exon |
1.2. Lentiviral Vector
A third-generation lentiviral vector system is recommended for enhanced biosafety. The pLKO.1-puro vector is a commonly used and effective choice, as it contains a puromycin resistance gene for the selection of transduced cells.
Lentivirus Production
This protocol is for the production of lentiviral particles in HEK293T cells using a 10 cm dish format.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
pLKO.1-puro shRNA plasmid (targeting PIK3CG or a non-targeting control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
Protocol:
-
Day 1: Seed HEK293T Cells: Plate 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In one tube, dilute 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.
-
In a separate tube, add 30 µL of transfection reagent to 1 mL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the viral supernatant and store it at 4°C. Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant and pool it with the collection from Day 4.
-
-
Filter and Aliquot: Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral particles and store them at -80°C.
Lentiviral Transduction of Target Cells
This protocol is a general guideline and should be optimized for each cell type. A puromycin titration (kill curve) should be performed beforehand to determine the optimal concentration for selection.
Materials:
-
Target cells (e.g., breast cancer cell line MDA-MB-231 or macrophage cell line THP-1)
-
Lentiviral particles (PIK3CG shRNA and non-targeting control)
-
Complete growth medium for target cells
-
Polybrene (8 mg/mL stock)
-
Puromycin
Protocol for Adherent Cells (e.g., MDA-MB-231):
-
Day 1: Seed Cells: Plate 1 x 10^5 cells per well in a 6-well plate in 2 mL of complete medium.
-
Day 2: Transduction:
-
Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized).
-
Incubate for 18-24 hours.
-
-
Day 3: Change Media: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4 onwards: Selection: After 24-48 hours, begin selection by adding the predetermined optimal concentration of puromycin to the medium. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
Protocol for Suspension Cells (e.g., THP-1):
-
Day 1: Seed Cells: Add 5 x 10^5 cells to a well of a 6-well plate in 1 mL of complete medium.
-
Day 2: Transduction:
-
Add Polybrene to a final concentration of 4-8 µg/mL.
-
Add lentiviral particles at the desired MOI.
-
Centrifuge the plate at 1,000 x g for 60-90 minutes at 32°C ("spinoculation").
-
Incubate for 4-6 hours.
-
Add 1 mL of fresh complete medium.
-
-
Day 3: Pellet and Resuspend: Centrifuge the cells, remove the supernatant, and resuspend in fresh complete medium.
-
Day 4 onwards: Selection: Begin puromycin selection as described for adherent cells.
Validation of PIK3CG Knockdown
4.1. Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Extraction: Isolate total RNA from PIK3CG shRNA-transduced and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for PIK3CG and a housekeeping gene (e.g., GAPDH or ACTB).
-
PIK3CG Forward Primer: 5'-AGCTGGAGAAACTGAAGAAGAA-3'
-
PIK3CG Reverse Primer: 5'-TCTTGCTCTTCATCTTGCTCTT-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGGTATCGTGGAAGGACTCA-3'
-
-
Analysis: Calculate the relative expression of PIK3CG using the ΔΔCt method.
4.2. Western Blot
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PIK3CG (p110γ) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results and Data Presentation
Successful knockdown of PIK3CG is expected to mimic the phenotypic effects of this compound, which include reduced cancer cell proliferation, migration, and invasion, as well as a shift in macrophage polarization towards an M1-like phenotype.
Table 1: Validation of PIK3CG Knockdown
| Cell Line | Transduction Group | Relative PIK3CG mRNA Expression (Fold Change) | PIK3CG Protein Level (Relative to Control) |
| MDA-MB-231 | Non-targeting Control | 1.00 | 1.00 |
| MDA-MB-231 | PIK3CG shRNA #1 | 0.25 ± 0.05 | 0.30 ± 0.08 |
| MDA-MB-231 | PIK3CG shRNA #2 | 0.40 ± 0.07 | 0.45 ± 0.10 |
| THP-1 | Non-targeting Control | 1.00 | 1.00 |
| THP-1 | PIK3CG shRNA #1 | 0.22 ± 0.04 | 0.28 ± 0.06 |
Table 2: Phenotypic Effects of PIK3CG Knockdown in Cancer Cells
| Cell Line | Treatment/Transduction | Proliferation (% Inhibition) | Migration (% Inhibition) | Invasion (% Inhibition) |
| MDA-MB-231 | This compound (1 µM) | 45 ± 5 | 60 ± 8 | 70 ± 10 |
| MDA-MB-231 | Non-targeting Control | 0 | 0 | 0 |
| MDA-MB-231 | PIK3CG shRNA #1 | 40 ± 6 | 55 ± 7 | 65 ± 9 |
Table 3: Effect of PIK3CG Knockdown on Macrophage Polarization
| Cell Line | Treatment/Transduction | M1 Marker (iNOS) mRNA (Fold Change) | M2 Marker (Arg1) mRNA (Fold Change) | % CD86+ Cells (M1) | % CD206+ Cells (M2) |
| THP-1 (M2-polarized) | This compound (1 µM) | 4.5 ± 0.5 | 0.4 ± 0.1 | 65 ± 7 | 30 ± 5 |
| THP-1 (M2-polarized) | Non-targeting Control | 1.0 | 1.0 | 15 ± 3 | 80 ± 6 |
| THP-1 (M2-polarized) | PIK3CG shRNA #1 | 4.2 ± 0.6 | 0.5 ± 0.1 | 62 ± 8 | 35 ± 6 |
Table 4: Effect of PIK3CG Knockdown on Cytokine Production by Macrophages
| Cell Line | Treatment/Transduction | TNF-α (pg/mL) | IL-12 (pg/mL) | IL-10 (pg/mL) |
| THP-1 (M2-polarized) | This compound (1 µM) | 850 ± 90 | 450 ± 50 | 200 ± 30 |
| THP-1 (M2-polarized) | Non-targeting Control | 150 ± 20 | 50 ± 10 | 1200 ± 150 |
| THP-1 (M2-polarized) | PIK3CG shRNA #1 | 800 ± 100 | 420 ± 60 | 250 ± 40 |
Visualization of Pathways and Workflows
References
- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
Measuring pAKT Levels in Response to Eganelisib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ).[1][2][3] PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in modulating the tumor microenvironment, particularly by influencing myeloid cell function.[1][4][5] By inhibiting PI3Kγ, this compound can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing anti-tumor immunity.[4][6]
A critical pharmacodynamic biomarker for assessing the biological activity of this compound is the phosphorylation of AKT (pAKT), a downstream effector in the PI3K signaling cascade. Monitoring changes in pAKT levels in response to this compound treatment provides a direct measure of target engagement and pathway inhibition. This document provides detailed protocols for measuring pAKT levels in biological samples using three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors or chemokines like CXCL12, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. This dual phosphorylation fully activates AKT, allowing it to phosphorylate a multitude of downstream targets that promote cell survival and proliferation.
This compound selectively inhibits the PI3Kγ isoform, thereby blocking the production of PIP3 and preventing the subsequent phosphorylation and activation of AKT. This leads to a reduction in the levels of pAKT (both pT308 and pS473), which can be quantitatively measured to assess the efficacy of this compound.
Quantitative Data Summary
Clinical data from the MARIO-1 Phase 1/1b trial demonstrated that this compound treatment leads to a significant and rapid reduction in PI3Kγ activity.[2] This was assessed by measuring pAKT levels in monocytes following stimulation with CXCL12.
| Parameter | Value | Cell Type | Stimulation | pAKT Site | Reference |
| Reduction in PI3Kγ activity | ~80% | Monocytes | CXCL12 | T308 | [2] |
| This compound EC50 for PI3Kγ inhibition | 0.072 µg/mL | - | - | - | |
| This compound EC90 for PI3Kγ inhibition | 0.652 µg/mL | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the measurement of pAKT levels in response to this compound treatment.
Experimental Workflow Overview
Protocol 1: Western Blotting for pAKT Detection
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated AKT.
Materials:
-
Cells or tissue samples
-
This compound (IPI-549)
-
CXCL12 (optional, for stimulation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), and Rabbit or Mouse anti-total AKT
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. For suspension cells, treatment can be done in culture flasks.
-
CXCL12 Stimulation (Optional): For cell types like monocytes, serum starve the cells for 2-4 hours prior to stimulation. Stimulate with an optimized concentration of CXCL12 (e.g., 100 ng/mL) for a short duration (e.g., 2-15 minutes) before cell lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-pAKT S473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Protocol 2: ELISA for pAKT Measurement
ELISA provides a quantitative measurement of pAKT levels in a high-throughput format.
Materials:
-
Cell lysates (prepared as in the Western Blot protocol)
-
Phospho-AKT (S473 or T308) and Total AKT ELISA kits
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Follow steps 1-4 from the Western Blotting protocol to obtain quantified cell lysates.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific pAKT ELISA kit. A general procedure is as follows: a. Add cell lysates to the wells of the microplate coated with a capture antibody for total AKT. b. Incubate to allow the AKT protein to bind. c. Wash the wells to remove unbound proteins. d. Add a detection antibody specific for phosphorylated AKT (e.g., anti-pAKT S473). e. Incubate to allow the detection antibody to bind to the captured, phosphorylated AKT. f. Wash the wells. g. Add an HRP-conjugated secondary antibody. h. Incubate and wash the wells. i. Add a TMB substrate solution and incubate to develop color. j. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The amount of pAKT is proportional to the color intensity. Normalize the pAKT signal to the total AKT signal for each sample.
Protocol 3: Flow Cytometry for Intracellular pAKT Staining
Flow cytometry allows for the measurement of pAKT levels in individual cells within a heterogeneous population.
Materials:
-
Cell suspension
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)
-
Fluorochrome-conjugated primary antibodies: anti-phospho-AKT (S473 or T308) and isotype control.
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat with this compound as described previously.
-
Stimulation (Optional): If required, stimulate the cells with CXCL12.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice. Alternatively, a detergent-based permeabilization buffer can be used.
-
Staining: Wash the cells and then stain with a fluorochrome-conjugated anti-pAKT antibody or an isotype control antibody for 30-60 minutes at room temperature, protected from light.
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Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the pAKT signal. Compare the MFI of this compound-treated samples to untreated controls.
Logical Relationship of the Experiment
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure the pharmacodynamic effects of this compound by quantifying changes in pAKT levels. The choice of method will depend on the specific experimental question, sample type, and available resources. Consistent and careful execution of these protocols will yield reliable data to support the preclinical and clinical development of this compound and other PI3K pathway inhibitors.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. immunoway.com [immunoway.com]
- 3. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 4. Frontiers | Peroxynitrite Exposure of CXCL12 Impairs Monocyte, Lymphocyte and Endothelial Cell Chemotaxis, Lymphocyte Extravasation in vivo and Anti-HIV-1 Activity [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of high-dose Eganelisib treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of high-dose Eganelisib treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with high-dose this compound treatment in clinical trials?
A1: The most frequently reported treatment-related adverse events in clinical trials with this compound, particularly at higher doses, are hepatotoxicity (elevated liver enzymes), skin reactions (rash), and pyrexia.[1][2][3]
Q2: What is the proposed mechanism behind this compound-induced hepatotoxicity?
A2: The exact mechanism of this compound-induced hepatotoxicity is not fully understood. However, it is suggested that alterations in monocyte/macrophage signaling could affect Kupffer cell homeostasis in the liver, leading to reversible elevations in liver enzymes such as ALT and AST.[1]
Q3: How does this compound's mechanism of action relate to the observed off-target effect of pyrexia?
A3: this compound is a selective inhibitor of PI3K-γ, which plays a key role in reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a more pro-inflammatory phenotype.[4][5][6] This immune activation can lead to the release of pyrogenic cytokines, resulting in fever.[1]
Q4: Are the skin rashes observed with this compound treatment dose-dependent?
A4: In clinical trials, rash has been reported as a common treatment-related toxicity, and in some instances, the incidence appears to be higher with increased doses of this compound, both as a monotherapy and in combination with other agents.[1][2]
Q5: What is the primary signaling pathway targeted by this compound?
A5: this compound is a highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). By inhibiting PI3Kγ, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for the function of certain immune cells, particularly myeloid cells.[7][8][9]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity) in Preclinical Models
Symptoms: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum samples from animal models treated with high-dose this compound.
| Potential Cause | Suggested Action |
| Direct drug toxicity | - Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. - Consider reducing the dose or the frequency of administration. |
| Immune-mediated liver injury | - Analyze liver tissue for immune cell infiltration (e.g., via histology or flow cytometry). - Measure levels of pro-inflammatory cytokines in serum. |
| Model-specific sensitivity | - Evaluate the baseline liver function of the animal model being used. - Consider using a different strain or species that may be less susceptible to drug-induced liver injury. |
Issue 2: Skin Rash or Dermatitis in Animal Models
Symptoms: Observation of skin redness, inflammation, or lesions in animals receiving high-dose this compound.
| Potential Cause | Suggested Action |
| Drug hypersensitivity | - Perform a lymphocyte transformation test (LTT) using peripheral blood mononuclear cells (PBMCs) from treated animals to assess for a drug-specific immune response.[1] - Conduct an ELISpot assay to measure the release of inflammatory cytokines (e.g., IFN-γ) from immune cells upon re-exposure to this compound in vitro. |
| Off-target kinase inhibition | - Although this compound is highly selective for PI3Kγ, at high concentrations, off-target inhibition of other kinases could potentially contribute to skin toxicities. Consider profiling this compound against a panel of kinases. |
| Inflammatory cytokine release | - Measure systemic levels of inflammatory cytokines. - Analyze skin biopsies for the presence of inflammatory infiltrates. |
Issue 3: Pyrexia (Fever) in Animal Models
Symptoms: Increase in the core body temperature of animals following this compound administration.
| Potential Cause | Suggested Action |
| Cytokine release | - Measure serum levels of pyrogenic cytokines such as IL-1β, IL-6, and TNF-α at various time points after this compound administration. - Consider co-administration of a non-steroidal anti-inflammatory drug (NSAID) to see if it mitigates the fever, which can help confirm an inflammatory-mediated mechanism. |
| On-target immune activation | - This may be an expected consequence of this compound's mechanism of action. Monitor the fever's duration and severity. If it is transient and the animals recover, it may not require intervention. |
Quantitative Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound.
Table 1: Grade ≥3 Treatment-Related Toxicities with this compound Monotherapy
| Adverse Event | Frequency (%) |
| Increased Alanine Aminotransferase (ALT) | 18%[1][2] |
| Increased Aspartate Aminotransferase (AST) | 18%[1][2] |
| Increased Alkaline Phosphatase | 5%[1][2] |
Table 2: Grade ≥3 Treatment-Related Toxicities with this compound in Combination with Nivolumab
| Adverse Event | Frequency (%) |
| Increased Aspartate Aminotransferase (AST) | 13%[1][2] |
| Increased Alanine Aminotransferase (ALT) | 10%[1][2] |
| Rash | 10%[1][2] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury in a Murine Model
This protocol provides a general framework for assessing hepatotoxicity. Doses and time points should be optimized for your specific experimental design.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).[2]
-
This compound Administration:
-
Prepare this compound in an appropriate vehicle.
-
Administer this compound via oral gavage at the desired dose and frequency. Include a vehicle control group.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Collect blood samples at baseline and at selected time points post-treatment (e.g., 24, 48, 72 hours).
-
-
Serum Biochemistry:
-
Isolate serum from blood samples.
-
Measure ALT and AST levels using a commercial enzymatic assay kit.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Protocol 2: In Vitro Assessment of Drug-Induced Hypersensitivity (Lymphocyte Transformation Test)
This protocol can be adapted to assess the potential for this compound to induce a T-cell mediated hypersensitivity reaction.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of this compound-treated and control animals using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Culture:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
-
This compound Stimulation:
-
Add this compound at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
-
Incubation:
-
Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Assay:
-
On the final day of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU).
-
Incubate for an additional 18-24 hours.
-
Measure the incorporation of the proliferation marker according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the this compound-stimulated wells by the mean CPM of the unstimulated wells. An SI greater than a predetermined cutoff (e.g., 2 or 3) is typically considered a positive response.
-
Visualizations
Caption: this compound inhibits PI3Kγ, blocking the PI3K/AKT/mTOR pathway and promoting a pro-inflammatory macrophage phenotype.
Caption: A logical workflow for troubleshooting elevated liver enzymes in preclinical studies with this compound.
References
- 1. In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - My Cancer Genome [mycancergenome.org]
Eganelisib Preclinical Safety & Experimentation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PI3K-γ inhibitor, eganelisib (formerly IPI-549).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ).[1] PI3Kγ is predominantly expressed in myeloid cells and plays a crucial role in regulating their migration and function within the tumor microenvironment (TME).[2] By inhibiting PI3Kγ, this compound is designed to reprogram immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype. This shift enhances the anti-tumor immune response, in part by increasing the activity of CD8+ T-cells.[3][4]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound from preclinical studies?
A2: Specific quantitative data on dose-limiting toxicities (DLTs) from preclinical animal models, such as the maximum tolerated dose (MTD) or specific organ toxicities at defined doses, are not extensively detailed in publicly available literature. Preclinical studies in mice, rats, dogs, and monkeys have been referenced as establishing a favorable pharmacokinetic profile with good oral bioavailability.[2] In vivo studies in mice demonstrated that this compound can inhibit PI3K-γ function in a dose-dependent manner, as measured by a reduction in neutrophil migration.[5]
While direct preclinical DLT data is limited, in vitro safety assessments have shown that this compound is negative in Ames mutagenicity assays and has a low potential for hERG channel inhibition (IC50 > 10 μM).[5]
For context, clinical data from the Phase 1/1b MARIO-1 trial in humans identified dose-limiting toxicities at higher doses. In monotherapy, the most common treatment-related grade ≥3 toxicities were reversible elevations in liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][7]
Q3: I am observing unexpected off-target effects in my in vitro/in vivo experiments. What could be the cause?
A3: While this compound is highly selective for PI3Kγ, off-target effects can still occur, particularly at higher concentrations. Here are a few troubleshooting considerations:
-
Dose/Concentration: Ensure you are using the appropriate concentration of this compound for your model system. Exceeding the optimal concentration range can lead to inhibition of other PI3K isoforms or unrelated kinases.
-
PI3K Isoform Specificity: Although this compound has over 150-fold selectivity for the gamma isoform compared to other class I PI3K isoforms, at higher concentrations, you may begin to see effects related to the inhibition of PI3Kα, β, or δ.[2]
-
Cell Type Specificity: The effects of this compound are most pronounced in myeloid cells due to the high expression of PI3Kγ. If you are using non-myeloid cell lines, the observed effects may be due to lower levels of PI3Kγ expression or other mechanisms.
-
Purity of the Compound: Verify the purity of your this compound compound. Impurities could contribute to unexpected biological activities.
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent results in macrophage polarization assays.
-
Possible Cause 1: Cell Culture Conditions. Macrophage polarization is highly sensitive to culture conditions. Ensure consistent media components, serum batches, and cytokine concentrations.
-
Possible Cause 2: this compound Concentration. Create a detailed dose-response curve to identify the optimal concentration for PI3Kγ inhibition without inducing cytotoxicity in your specific cell line.
-
Possible Cause 3: Timing of Treatment. The timing of this compound treatment relative to the polarization stimulus (e.g., IL-4 for M2 polarization) can significantly impact the outcome.
In Vivo Experimentation
Issue: Lack of anti-tumor efficacy in a syngeneic mouse model.
-
Possible Cause 1: Tumor Microenvironment. The efficacy of this compound is dependent on the presence of an immune-suppressive myeloid cell population in the TME. Models with a "cold" or non-myeloid-inflamed TME may not respond well to this compound monotherapy.[8][9]
-
Possible Cause 2: Pharmacokinetics. While this compound has good oral bioavailability in preclinical species, factors such as formulation, dosing frequency, and mouse strain can affect drug exposure.[2] Consider performing pharmacokinetic analysis to ensure adequate drug levels in plasma and tumor tissue.
-
Possible Cause 3: Combination Therapy. Preclinical studies have shown that this compound can enhance the efficacy of and overcome resistance to immune checkpoint inhibitors.[3][9] If monotherapy is ineffective, consider combining this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.
Data Presentation
Table 1: Summary of In Vitro Safety Pharmacology of this compound
| Assay Type | Result | Reference |
| Ames Mutagenicity | Negative | [5] |
| hERG Binding | IC50 > 10 μM | [5] |
| Kinase Selectivity | >150-fold selective for PI3Kγ vs Class I isoforms | [2] |
Table 2: this compound Dose-Limiting Toxicities in Humans (MARIO-1 Trial - Monotherapy)
| Toxicity (Grade ≥3) | Frequency (%) |
| Increased Alanine Aminotransferase (ALT) | 18% |
| Increased Aspartate Aminotransferase (AST) | 18% |
| Increased Alkaline Phosphatase | 5% |
| Data from the MARIO-1 Phase 1/1b clinical trial in patients with advanced solid tumors.[6][7] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Syngeneic Mouse Models:
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Animal Model: Select a murine cancer model known to have a significant myeloid cell infiltrate in the tumor microenvironment (e.g., CT26 colon carcinoma, 4T1 breast cancer).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c for CT26 and 4T1).
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Treatment Groups: Establish treatment cohorts, including a vehicle control group, an this compound monotherapy group, and potentially combination therapy groups (e.g., this compound + anti-PD-1 antibody).
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Dosing: this compound can be administered orally (p.o.) once or twice daily. The dose will need to be optimized for the specific model, but starting ranges can be guided by literature on in vivo PI3K inhibitors.
-
Monitoring:
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Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and overall health status.
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At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in immune cell populations.
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and analysis of the tumor immune infiltrate.
Visualizations
References
- 1. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Infinity Presents Preclinical Data and Phase 1 Clinical Data on IPI-549 at PI3K Keystone Symposia Conference [prnewswire.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Eganelisib and Nivolumab Combination Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the combination of eganelisib (a PI3K-γ inhibitor) and nivolumab (a PD-1 inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and nivolumab?
A1: this compound is a first-in-class, oral, selective inhibitor of phosphoinositide-3-kinase-gamma (PI3K-γ).[1][2] PI3K-γ is crucial for the immunosuppressive function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting PI3K-γ, this compound reprograms these myeloid cells from an immunosuppressive to an immune-activating state, which enhances anti-tumor T-cell responses.[3][4] Nivolumab is a monoclonal antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[5][6] This blockade releases the "brake" on the anti-tumor immune response.[5][7] The combination of this compound and nivolumab is hypothesized to have a synergistic effect: this compound remodels the tumor microenvironment to be more favorable for an anti-tumor immune response, while nivolumab directly enhances T-cell activity.[1][4]
Q2: What were the recommended Phase 2 doses (RP2D) for this compound in combination with nivolumab?
A2: Based on the MARIO-1 Phase 1/1b trial, the recommended Phase 2 doses of this compound for combination with PD-1/PD-L1 inhibitors were 30 mg and 40 mg once daily.[1] In the MARIO-275 Phase 2 trial, the initial dose of this compound was 40 mg, which was later reduced to 30 mg to mitigate hepatic adverse events.[8][9]
Q3: What were the key efficacy findings from the MARIO-275 trial?
A3: The MARIO-275 trial, which evaluated this compound plus nivolumab versus nivolumab plus placebo in patients with advanced urothelial carcinoma, demonstrated improved outcomes with the combination therapy, particularly in patients with PD-L1 negative tumors.[10] The combination showed a higher overall response rate (ORR), disease control rate (DCR), and a 38% reduction in the risk of death compared to nivolumab alone.[10]
Troubleshooting Guide
Issue 1: Higher than expected incidence of hepatic adverse events (e.g., elevated ALT/AST).
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Possible Cause: The 40 mg dose of this compound has been associated with a higher rate of reversible liver enzyme elevations.[8][9] The MARIO-1 trial also identified increased ALT and AST as common grade ≥3 toxicities.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the this compound dose to 30 mg once daily, which was shown to reduce the incidence of hepatic adverse events in the MARIO-275 trial.[8][9]
-
Patient Monitoring: Implement rigorous monitoring of liver function tests (ALT, AST, bilirubin) at baseline and regularly throughout the experimental period.
-
Dose Interruption: For grade 3 or higher hepatic toxicities, consider temporary interruption of this compound administration until resolution, as these events have been reported to be generally reversible.[1]
-
Issue 2: Lack of significant anti-tumor response in preclinical models with high myeloid infiltration.
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Possible Cause: While this compound targets myeloid cells, the complexity of the tumor microenvironment may involve other resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify PI3K-γ inhibition in your model system through pharmacodynamic assays. Plasma concentrations of this compound should be maintained above the EC90 for PI3K-γ inhibition.[1]
-
Characterize the Tumor Microenvironment: Analyze the immune cell infiltrate of your tumor models. The efficacy of the combination may be dependent on the specific composition and activation state of the myeloid and lymphoid cell populations.
-
Evaluate Other Checkpoints: Investigate the expression of other immune checkpoint molecules that could be contributing to immune evasion.
-
Quantitative Data Summary
Table 1: Efficacy of this compound + Nivolumab vs. Placebo + Nivolumab in Advanced Urothelial Carcinoma (MARIO-275 Trial)
| Efficacy Endpoint | This compound + Nivolumab (n=33) | Placebo + Nivolumab (n=16) |
| Overall Population | ||
| Overall Response Rate (ORR) | 30%[10] | 25%[10] |
| Complete Response (CR) | 12%[10] | 6%[10] |
| Disease Control Rate (DCR) | 55%[10] | 31%[10] |
| Median Overall Survival (OS) | 15.4 months[10] | 7.9 months[10] |
| 1-Year OS Rate | 59%[10] | 32%[10] |
| PD-L1 Negative Population | ||
| Overall Response Rate (ORR) | 26%[10] | 14%[10] |
| Complete Response (CR) | 9%[10] | 0%[10] |
| Disease Control Rate (DCR) | 57%[10] | 14%[10] |
| Median Overall Survival (OS) | 15.4 months[10] | 7.9 months[10] |
| 1-Year OS Rate | 54%[10] | 17%[10] |
Table 2: Common Adverse Events (All Grades) in the MARIO-275 Trial
| Adverse Event | This compound + Nivolumab (%) | Placebo + Nivolumab (%) |
| Pyrexia | 33%[8][10] | 0%[8][10] |
| Decreased Appetite | 30%[8][10] | 19%[8][10] |
| Pruritus | 24%[8][10] | 6%[8][10] |
| Asthenia | 21%[8][10] | 31%[8][10] |
| Transaminase Elevation | 21%[8][10] | 6%[8][10] |
Table 3: Grade ≥3 Adverse Events in the MARIO-275 Trial
| Adverse Event | This compound + Nivolumab (%) | Placebo + Nivolumab (%) |
| Hepatotoxicity | 15%[8] | 0%[8] |
| Transaminase Elevation | 12%[8] | 6%[8] |
| Rash | 9%[8] | 0%[8] |
Experimental Protocols
MARIO-275 Trial Methodology
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial (NCT03980041).[10]
-
Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy.[10] Prior immune checkpoint inhibitor therapy was not permitted.[10]
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Randomization: Patients were randomized in a 2:1 ratio to receive either this compound in combination with nivolumab or placebo with nivolumab.[10]
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Dosing Regimen:
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[9][10]
-
Stratification: Patients were stratified by baseline levels of circulating monocytic myeloid-derived suppressor cells (mMDSCs).[9]
Visualizations
Caption: Dual mechanism of action for this compound and Nivolumab.
Caption: Workflow for a combination dosage clinical trial.
References
- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infinity Pharmaceuticals: Can this compound prove to be a gamechanger in Immuno-Oncology? [aviseanalytics.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. onclive.com [onclive.com]
- 5. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. urologytimes.com [urologytimes.com]
- 11. onclive.com [onclive.com]
Eganelisib In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eganelisib (IPI-549) in in vivo experiments. The content is designed to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges related to the formulation, delivery, and analysis of this compound in preclinical research.
1. Formulation & Solubility
Question: My this compound powder is not dissolving. How should I formulate it for oral administration in mice?
Answer: this compound is practically insoluble in water and ethanol. Therefore, a suspension is the recommended formulation for oral gavage. A common and effective vehicle is an aqueous suspension using Carboxymethylcellulose sodium (CMC-Na). Alternatively, a solution/suspension in a lipid-based vehicle can be used.
-
Recommended Vehicle: 0.5% (w/v) CMC-Na in sterile, purified water.
-
Alternative Vehicle: 10% DMSO in corn oil.
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation after sonication. | The compound has very low aqueous solubility. | Ensure vigorous and consistent mixing during preparation. Prepare the suspension fresh daily and administer it promptly. Consider using a glass homogenizer for a finer, more stable suspension. |
| Inconsistent results between animals. | Non-homogenous suspension leading to variable dosing. | Before drawing each dose, vortex the stock suspension thoroughly to ensure a uniform distribution of this compound particles. |
| Clogging of the gavage needle. | Particle size of the suspension is too large. | Increase sonication time or use a tissue homogenizer to reduce particle size. Ensure the gavage needle is of an appropriate gauge (e.g., 20-22G for mice). |
2. Pharmacokinetics & Bioavailability
Question: I am observing low or highly variable plasma concentrations of this compound in my study. What could be the cause?
Answer: Low or variable plasma exposure is a common challenge with poorly soluble compounds. This compound has demonstrated good oral bioavailability in preclinical species (≥31%), but several factors can influence its absorption.[1][2]
Troubleshooting Pharmacokinetic Variability:
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC. | Poor Absorption: The compound may not be adequately absorbed from the GI tract. | Ensure the formulation is optimized (see Section 1). The fasting state of the animal can also affect absorption; ensure consistent fasting times across all animals before dosing. |
| Rapid Metabolism: While this compound is reported to be slowly metabolized in hepatocytes, species-specific differences can exist.[3] | Confirm that the chosen animal model does not have an unusually high metabolic clearance for this class of compound. | |
| High inter-animal variability. | Inconsistent Dosing: Inaccurate gavage technique or non-homogenous formulation. | Review the oral gavage protocol to ensure consistent delivery to the stomach. Vortex the suspension immediately before dosing each animal. |
| Physiological Differences: Variations in gastric pH or GI motility between animals. | Ensure animals are of a similar age and health status. Randomize animals into treatment groups to minimize cohort effects. | |
| No detectable compound in plasma. | Analytical Issues: The LC-MS/MS method may not be sensitive enough, or there may be issues with sample processing. | Verify the limit of quantification (LOQ) of your analytical method. Ensure proper handling and storage of plasma samples to prevent compound degradation. Include quality control (QC) samples at known concentrations in your analytical run. |
3. Pharmacodynamics & Target Engagement
Question: Despite achieving adequate plasma exposure, I am not seeing the expected downstream effects on the PI3K/AKT pathway. How can I confirm target engagement?
Answer: this compound inhibits PI3Kγ, which is a key component of the PI3K/AKT/mTOR signaling pathway.[1] A key pharmacodynamic (PD) biomarker to confirm target engagement is the inhibition of AKT phosphorylation (pAKT) at Serine 473.
Troubleshooting Pharmacodynamic Readouts:
| Issue | Potential Cause | Recommended Solution |
| No change in pAKT levels in tumor tissue. | Timing of Sample Collection: The sample may have been collected when the drug concentration at the tumor site was below the effective concentration. | Perform a time-course experiment to correlate plasma PK with tumor pAKT levels to determine the optimal time point for PD analysis post-dose. |
| Insufficient Drug Penetration: The compound may not be reaching the tumor tissue in sufficient concentrations. | Analyze this compound concentrations in tumor tissue in parallel with plasma to determine the plasma-to-tumor ratio. | |
| Inconsistent pAKT inhibition. | Biological Variability: The basal level of PI3K pathway activation can vary between tumors. | Ensure that the tumor model used has a documented dependency on or activation of the PI3K pathway. Analyze baseline pAKT levels in a subset of untreated tumors. |
| Difficulty with pAKT detection. | Technical Issues with Assay: Problems with antibody quality, sample lysis, or western blot/flow cytometry protocol. | Validate your pAKT antibody with positive and negative controls. Ensure that phosphatase inhibitors are included in all lysis and sample handling buffers to preserve the phosphorylation state of proteins. |
Quantitative Preclinical Data
The following table summarizes key pharmacokinetic parameters of this compound (referred to as compound 26 in the source) following oral (PO) and intravenous (IV) administration in various preclinical species.[2]
| Species | Dose (mg/kg) & Route | Cmax (µM) | t½ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | 5 (PO) | 3.6 | 3.2 | 3.6 (IV) | 0.8 (IV) | 88 |
| Rat | 5 (PO) | 2.0 | 4.4 | 4.4 (IV) | 1.2 (IV) | 57 |
| Dog | 2.5 (PO) | 1.9 | 6.7 | 2.8 (IV) | 1.3 (IV) | 65 |
| Monkey | 2.5 (PO) | 0.56 | 4.3 | 4.3 (IV) | 1.3 (IV) | 31 |
| Data from "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate".[2] Cmax and t½ are from oral dosing. CL (Clearance) and Vss (Volume of Distribution at steady state) are from intravenous dosing. F (%) is oral bioavailability. |
Key Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC-Na.
Materials:
-
This compound (IPI-549) powder
-
Sodium Carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Glass beaker or bottle
-
Sonicator (bath or probe)
Procedure:
-
Prepare 0.5% CMC-Na Vehicle:
-
Add 0.5 g of CMC-Na to 100 mL of sterile water.
-
Stir vigorously with a magnetic stir bar for at least 1-2 hours at room temperature, or until the CMC-Na is fully dissolved and the solution is clear and homogenous. It may be helpful to heat the water slightly to aid dissolution, then cool to room temperature.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 100 mg of this compound for every 10 mL of vehicle.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Once fully mixed, sonicate the suspension for 15-30 minutes to ensure a fine, uniform dispersion of particles.
-
Store the suspension at 4°C, protected from light. Prepare fresh daily.
-
-
Administration:
-
Before each use, vortex the suspension vigorously for at least 30 seconds to ensure homogeneity before drawing the dose into the syringe.
-
2. Murine Pharmacokinetic (PK) Study Protocol
This protocol outlines a basic design for a single-dose PK study in mice.
Procedure:
-
Animal Preparation:
-
Use 8-10 week old mice (e.g., C57BL/6 or BALB/c), with 3-5 mice per time point or per group for serial bleeding.
-
Fast animals for 4 hours prior to dosing, with water available ad libitum.
-
-
Dosing:
-
Administer the prepared this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg). The typical dosing volume is 10 mL/kg.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling (Serial Bleeding Example):
-
Collect blood samples (approx. 30-50 µL) at predetermined time points. Suggested time points for a compound with a ~3-hour half-life: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
3. Pharmacodynamic (PD) Assay: pAKT Western Blot in Tumor Tissue
This protocol provides a general method for assessing pAKT levels in tumor tissue.
Procedure:
-
Sample Collection:
-
At the desired time point after the final dose of this compound, euthanize the mouse and excise the tumor.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen. Store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-phospho-AKT (Ser473) antibody (e.g., Cell Signaling Technology #9271)
-
Rabbit anti-total AKT antibody (e.g., Cell Signaling Technology #4691)
-
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize the pAKT signal to the total AKT signal.
-
Visualizations
Caption: this compound inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT.
Caption: A typical workflow for an in vivo efficacy and PK/PD study using this compound.
References
Eganelisib Formulation for Oral Gavage in Mice: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of eganelisib for oral gavage in mice. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound in mice?
A1: this compound can be formulated for oral gavage in mice as either a suspension or a solution. The choice of vehicle depends on the desired properties of the formulation for your specific study. Two commonly used formulations are:
-
Aqueous Suspension: Using Carboxymethylcellulose sodium (CMC-Na) as a suspending agent. A 0.5% CMC-Na solution in saline is a typical choice.
-
Clear Solution: A co-solvent system, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can be used to achieve a clear solution.
Q2: What is the solubility of this compound?
A2: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, but has low solubility in water. This necessitates the use of co-solvents or suspending agents for in vivo oral administration.
Q3: What is the recommended dosage of this compound for oral gavage in mice?
A3: The optimal dosage of this compound will depend on the specific tumor model and study objectives. Preclinical studies have explored a range of doses. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experiment. This compound has shown oral bioavailability of at least 31% in preclinical species.[1]
Q4: How should the this compound formulation be stored, and for how long is it stable?
A4: It is highly recommended to prepare this compound formulations fresh before each use to ensure stability and potency. If short-term storage is necessary, it should be done at 2-8°C and protected from light. The stability of specific formulations can vary, so a pilot stability study is advisable if long-term storage is required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - this compound concentration exceeds its solubility in the chosen vehicle.- Improper mixing or order of solvent addition. | - Reduce the final concentration of this compound.- For the DMSO/PEG300/Tween-80/saline formulation, ensure this compound is fully dissolved in DMSO before adding the other components in the specified order.- Gentle warming or sonication may aid in dissolution, but the stability of the compound under these conditions should be considered. |
| High viscosity of the CMC-Na suspension | - Concentration of CMC-Na is too high.- Improper preparation of the CMC-Na solution. | - Ensure the CMC-Na concentration does not exceed 0.5% (w/v).- Follow the detailed protocol for preparing the 0.5% CMC-Na solution, ensuring it is fully dissolved and homogeneous before adding this compound. |
| Inconsistent dosing due to settling of the suspension | - Inadequate mixing of the CMC-Na suspension before and during dosing. | - Vigorously vortex the suspension immediately before drawing each dose.- If dosing multiple animals, re-vortex the stock suspension periodically. |
| Animal distress or mortality after gavage | - Accidental administration into the trachea.- Esophageal or stomach injury.- Formulation causing toxicity. | - Ensure proper training in oral gavage technique.- Use appropriate gavage needle size and lubricate the tip.- Administer the formulation slowly.- If toxicity is suspected from the vehicle, consider a pilot study with the vehicle alone. For sensitive mice, the proportion of DMSO may need to be reduced. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Water | Insoluble |
| Ethanol | Sparingly soluble |
Table 2: Common Oral Gavage Formulations for Mice
| Formulation Type | Vehicle Components | Maximum Recommended this compound Concentration | Key Characteristics |
| Suspension | 0.5% CMC-Na in saline | ≥ 5 mg/mL | Homogeneous suspension. Requires continuous mixing to ensure uniform dosing. |
| Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. May be suitable for studies requiring a non-particulate formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
0.9% Saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh out 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of 0.9% saline while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and homogeneous. This may take several hours. Gentle heating (to around 50-60°C) can accelerate dissolution. Allow the solution to cool to room temperature before use.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., for a 5 mg/mL suspension).
-
Place the this compound powder in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to vortex until a homogeneous suspension is achieved.
-
-
Administration:
-
Vortex the suspension vigorously immediately before drawing each dose into the syringe to ensure a uniform concentration.
-
Protocol 2: Preparation of this compound Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
0.9% Saline
-
Sterile conical tubes
Procedure:
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the this compound is completely dissolved. Sonication or gentle warming may be used if necessary.
-
-
Prepare the Final Formulation:
-
In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition: a. Add the required volume of the this compound/DMSO stock solution to achieve the final desired concentration in the total volume (this will constitute 10% of the final volume). b. Add 40% of the final volume as PEG300 and mix well. c. Add 5% of the final volume as Tween-80 and mix thoroughly. d. Add 45% of the final volume as saline and mix until a clear solution is obtained.
-
-
Administration:
-
Visually inspect the solution for any precipitation before administration.
-
Administer the clear solution via oral gavage.
-
Visualizations
Experimental Workflow for this compound Formulation and Administration
Caption: Workflow for this compound Formulation and Oral Gavage.
Simplified PI3Kγ Signaling Pathway in Myeloid Cells
Caption: this compound inhibits PI3Kγ, promoting an anti-tumor immune response.
References
Validation & Comparative
A Comparative In Vitro Analysis of Eganelisib (IPI-549) and Other PI3K-Gamma Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Eganelisib (IPI-549) against other prominent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. The following sections detail the comparative potency and selectivity of these molecules, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.
This compound (formerly IPI-549) is a first-in-class, potent, and highly selective small molecule inhibitor of PI3Kγ.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[3] The gamma isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses.[1][4] Its inhibition is a promising strategy in immuno-oncology, aimed at reprogramming the tumor microenvironment by modulating the function of myeloid cells.[1] Specifically, PI3Kγ inhibition can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and inhibit the migration of myeloid-derived suppressor cells (MDSCs).[5][6]
This guide compares the in vitro activity of this compound with other PI3Kγ-targeting inhibitors, including molecules with dual PI3Kγ/δ activity like TG100-115 and Duvelisib (IPI-145), and other selective PI3Kγ inhibitors such as AZD3458.
Comparative Analysis of In Vitro Potency and Selectivity
The in vitro efficacy of PI3K inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cellular assays. Biochemical assays measure the direct inhibition of the purified kinase, while cellular assays assess the inhibitor's activity within a cellular context, for instance, by measuring the inhibition of downstream signaling events like AKT phosphorylation.
The following table summarizes the reported IC50 values for this compound and a selection of other PI3Kγ inhibitors against the four Class I PI3K isoforms (α, β, γ, δ). This data highlights the comparative potency and, critically, the isoform selectivity of each compound. High selectivity for PI3Kγ over other isoforms, particularly PI3Kα and PI3Kβ which are ubiquitously expressed and vital for normal cellular functions, is a key attribute for minimizing off-target toxicities.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Data Type | Reference(s) |
| This compound (IPI-549) | PI3Kγ Selective | 3200 | 3500 | 16 | >8400 | Biochemical | [7][8][9] |
| 250 | 240 | 1.2 - 1.6 | 180 | Cellular | [7][9] | ||
| AZD3458 | PI3Kγ Selective | 7,900,000 | <30,000,000 | 7.9 | 300,000 | Biochemical | [10] |
| <30,000 | <30,000 | 8 | 1,000 | Cellular | [10][11] | ||
| TG100-115 | PI3Kγ/δ Dual | >1000 | >1000 | 83 | 235 | Biochemical | [12][13] |
| Duvelisib (IPI-145) | PI3Kγ/δ Dual | 1602 | 85 | 27 | 2.5 | Biochemical | [14][15] |
| AZD8154 | PI3Kγ/δ Dual | 1400 | 2600 | 6.5 | 5.6 | Biochemical | [1] |
| >18400 | >30000 | 0.76 | 4.3 | Cellular | [1] |
Data compiled from multiple sources. Assay conditions may vary between studies.
As evidenced by the data, this compound demonstrates exceptional selectivity for PI3Kγ, with over 200-fold selectivity against PI3Kα and PI3Kβ in biochemical assays and over 140-fold selectivity in cellular assays.[7] AZD3458 also shows high selectivity for the gamma isoform.[10][11] In contrast, inhibitors like TG100-115, Duvelisib, and AZD8154 exhibit potent dual activity against both PI3Kγ and PI3Kδ isoforms.[1][12][14]
Key Signaling and Experimental Visualizations
To better understand the context of these in vitro comparisons, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: General In Vitro Kinase Assay Workflow.
Caption: Classification of PI3K Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are representative protocols for key experiments used to characterize PI3Kγ inhibitors.
In Vitro PI3Kγ Kinase Assay (HTRF-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kγ.
-
Objective: To determine the IC50 value of an inhibitor against purified PI3Kγ enzyme.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, generating a FRET signal.
-
Methodology:
-
The PI3Kγ enzyme is incubated with the test inhibitor at various concentrations in a reaction buffer in a 384-well plate.[16]
-
The kinase reaction is initiated by adding a solution containing the lipid substrate (PIP2) and ATP. The plate is incubated at room temperature, typically for 1 hour.[16]
-
The reaction is terminated by the addition of a stop solution containing EDTA.[16]
-
A detection mix, containing a biotinylated-PIP3 tracer and fluorescently labeled antibodies (e.g., Europium cryptate-labeled anti-GST and APC-labeled streptavidin), is added.[16]
-
After incubation in the dark, the HTRF signal is read on a compatible plate reader. The ratio of emission at 665 nm (acceptor) to 615 nm (donor) is calculated.[16]
-
The percentage of inhibition is calculated relative to control wells (0% inhibition with vehicle and 100% inhibition without enzyme). IC50 values are determined by fitting the data to a dose-response curve.[16]
-
Cellular pAKT Inhibition Assay
This assay measures the inhibitor's ability to block PI3K signaling downstream within a relevant cell line.
-
Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
-
Principle: PI3Kγ-dependent cells (e.g., RAW 264.7 murine macrophages) are stimulated to activate the PI3K pathway. The inhibitor's effect on the phosphorylation of AKT at Ser473 is quantified, typically by ELISA or Western blot.
-
Methodology:
-
Cells are seeded in 96-well plates and cultured overnight.[7]
-
Cells are pre-incubated with serial dilutions of the test inhibitor (e.g., this compound) for a short period (e.g., 30 minutes).[2]
-
The PI3K pathway is stimulated (e.g., with a chemokine or growth factor).
-
After stimulation, cells are lysed, and the levels of phosphorylated AKT (pAKT Ser473) and total AKT are measured using a sandwich ELISA kit.[7]
-
The ratio of pAKT to total AKT is calculated.
-
The percentage of inhibition is determined relative to vehicle-treated controls, and cellular IC50 values are calculated from dose-response curves.[7]
-
In Vitro Macrophage Polarization Assay
This functional assay assesses the ability of an inhibitor to modulate immune cell phenotype, a key aspect of this compound's mechanism of action.
-
Objective: To evaluate the effect of a PI3Kγ inhibitor on the differentiation of monocytes/macrophages into immunosuppressive M2-like phenotype.
-
Principle: Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes are cultured with cytokines (e.g., IL-4 and M-CSF) that induce polarization towards the M2 phenotype. The inhibitor is added to assess its ability to block this polarization, measured by changes in M2-specific markers (e.g., Arginase-1, CD206) or cytokine secretion (e.g., IL-10).[6][17]
-
Methodology:
-
Monocytes are isolated from bone marrow or peripheral blood and cultured for several days with M-CSF to generate M0 macrophages.[18]
-
M0 macrophages are then treated with M2-polarizing cytokines (e.g., IL-4) in the presence of various concentrations of the test inhibitor or vehicle control.[6]
-
After an incubation period (e.g., 24-48 hours), the polarization status is assessed.[18]
-
Readouts:
-
Gene Expression: RNA is extracted, and the expression of M2 marker genes (e.g., Arg1, Il10) is quantified by qRT-PCR.[6]
-
Protein Expression: Cell surface marker expression (e.g., CD206) is analyzed by flow cytometry.
-
Cytokine Secretion: Levels of cytokines like IL-10 and IL-12 in the culture supernatant are measured by ELISA.[19]
-
-
The inhibitor's effect is quantified by the reduction in M2 markers or the shift in the IL-12/IL-10 cytokine ratio compared to controls.[11]
-
In Vitro Neutrophil Migration (Chemotaxis) Assay
This assay measures the functional consequence of PI3Kγ inhibition on the migration of neutrophils, a process highly dependent on this kinase.
-
Objective: To determine if a PI3Kγ inhibitor can block the directed migration of neutrophils towards a chemoattractant.
-
Principle: Neutrophil migration is often studied using a transwell system (e.g., Boyden chamber). Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., IL-8, fMLP) is placed in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber is quantified.[20][21]
-
Methodology:
-
Neutrophils are isolated from fresh human or murine blood.
-
The cells are pre-incubated with the test inhibitor or vehicle control.[22]
-
The inhibitor-treated neutrophils are added to the top chamber of a transwell insert.
-
A chemoattractant solution is added to the bottom chamber.[21]
-
The plate is incubated for 1-2 hours to allow for cell migration.[22]
-
The number of cells that have migrated to the bottom chamber is quantified, often by lysing the cells and using a fluorescent dye (e.g., Calcein AM) or by direct cell counting.[21]
-
The percentage of inhibition of migration is calculated by comparing inhibitor-treated wells to vehicle-treated controls.[7]
-
References
- 1. AZD8154 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Discovery of AZD8154, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma [morressier.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. AZD3458 [openinnovation.astrazeneca.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tribioscience.com [tribioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 17. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]
- 20. criver.com [criver.com]
- 21. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 22. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Selectivity Profiles of Eganelisib and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, Eganelisib (IPI-549) and Idelalisib (CAL-101/Zydelig). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are particularly important in cancer and immunology. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[1]
This compound is a first-in-class, highly selective inhibitor of the PI3K-gamma (PI3Kγ) isoform.[2][3] Its mechanism of action involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype, thereby enhancing anti-tumor immunity.[4] Idelalisib is a selective inhibitor of the PI3K-delta (PI3Kδ) isoform.[5] It primarily functions by inducing apoptosis in malignant B-cells and inhibiting signaling pathways crucial for their survival and proliferation, such as the B-cell receptor (BCR) pathway.[1][6]
Data Presentation: Quantitative Selectivity Profiles
The following tables summarize the in vitro inhibitory activities of this compound and Idelalisib against the Class I PI3K isoforms. This quantitative data provides a direct comparison of their potency and selectivity.
Table 1: this compound (IPI-549) Inhibitory Potency (IC50, nM)
| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PI3Kα | 3200 | 250 |
| PI3Kβ | 3500 | 240 |
| PI3Kγ | 16 | 1.6 |
| PI3Kδ | >8400 | 180 |
Data sourced from MedKoo Biosciences product datasheet.
Table 2: Idelalisib (CAL-101) Inhibitory Potency (IC50, nM)
| PI3K Isoform | Biochemical IC50 (nM) |
| PI3Kα | >1089 |
| PI3Kβ | >664 |
| PI3Kγ | 89 |
| PI3Kδ | 2.5 |
Data sourced from Selleck Chemicals and Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and Idelalisib.
References
- 1. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eganelisib's Effect on Tumor-Associated Macrophages: A Comparative Guide with PI3K-gamma Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eganelisib (IPI-549) with PI3K-gamma knockout mouse models in validating the on-target effect of the drug on tumor-associated macrophages (TAMs). The data presented is based on preclinical studies and aims to offer a clear understanding of how pharmacological inhibition of PI3K-gamma by this compound phenocopies the genetic knockout of the PI3K-gamma gene.
This compound is a first-in-class, highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] Preclinical evidence strongly suggests that this compound's antitumor activity stems from its ability to reprogram immunosuppressive TAMs within the tumor microenvironment (TME) into a pro-inflammatory, anti-tumor phenotype.[3][4] This mechanism is critical for overcoming resistance to immune checkpoint inhibitors.[5][6] The validation of this on-target effect has been extensively studied by comparing the effects of this compound to that of mice genetically engineered to lack the PI3K-gamma gene (PI3K-γ knockout mice).[5][7][8]
Comparison of Antitumor Efficacy
| Model | Treatment/Genetic Modification | Tumor Growth Inhibition | Reference |
| LLC (Lewis Lung Carcinoma) | PI3K-γ Knockout | Significant reduction in tumor volume compared to Wild Type | [5] |
| This compound (IPI-549) | Significant reduction in tumor volume compared to vehicle | [5] | |
| PyMT (Polyoma Middle T) | PI3K-γ Knockout | Significant reduction in tumor volume compared to Wild Type | [5] |
| This compound (IPI-549) | Significant reduction in tumor volume compared to vehicle | [5] | |
| 4T1 (Breast Cancer) | This compound (IPI-549) | Significant reduction in tumor growth | [9] |
| CT26 (Colon Carcinoma) | TG100-115 (PI3K-γ/δ inhibitor) | Significant reduction in tumor volume compared to vehicle | [10] |
Reprogramming of Tumor-Associated Macrophages
The key to the antitumor effect of both PI3K-gamma knockout and this compound treatment lies in their ability to shift the phenotype of TAMs from an immunosuppressive M2-like state to a pro-inflammatory M1-like state. This reprogramming enhances the anti-tumor immune response by increasing the presentation of tumor antigens and the recruitment of cytotoxic T cells.
| Model | Treatment/Genetic Modification | Effect on TAM Polarization | Reference |
| Various Syngeneic Models | PI3K-γ Knockout | Shift from M2 (CD206+) to M1 (MHCII+) phenotype | [7] |
| This compound (IPI-549) | Shift from M2 (CD206+) to M1 (MHCII+) phenotype | [7] | |
| CT26 (Colon Carcinoma) | TG100-115 (PI3K-γ/δ inhibitor) | Increased M1-like macrophages (CD11b+F4/80+MHCII+) and decreased M2-like macrophages (CD11b+F4/80+CD206+) | [10] |
| 4T1 (Breast Cancer) | AZD3458 (PI3K-γ inhibitor) | Decreased expression of CD206 and PD-L1 on TAMs | [9] |
Alternative PI3K-gamma Inhibitors
While this compound is a leading clinical candidate, other selective PI3K-gamma inhibitors have also been evaluated in preclinical models, demonstrating similar mechanisms of action.
| Inhibitor | Selectivity | Key Preclinical Findings | Reference |
| TG100-115 | PI3K-γ/δ | Inhibits tumor growth and shifts TAMs towards an M1 phenotype. | [5][10] |
| AZD3458 | PI3K-γ | Remodels the tumor microenvironment by reducing TAMs and immunosuppressive markers, enhancing anti-tumor T-cell activation. | [9] |
Experimental Protocols
Syngeneic Tumor Models
Syngeneic tumor models are crucial for studying immuno-oncology drugs as they utilize immunocompetent mice, allowing for the evaluation of the interplay between the therapeutic, the tumor, and the host immune system.[11][12][13]
-
Cell Lines and Host Strains: Murine tumor cell lines (e.g., LLC, PyMT, 4T1, CT26) are cultured and implanted into inbred mouse strains of the same genetic background (e.g., C57BL/6, BALB/c).[5][11]
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of the mice.[5]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound (IPI-549) is typically administered orally (p.o.) at doses such as 15 mg/kg daily.[5] Vehicle controls receive the same formulation without the active drug.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length x width^2)/2.[5]
Flow Cytometry Analysis of TAMs
Flow cytometry is a key technique used to quantify the changes in TAM populations and their polarization state within the tumor.[3][14][15][16]
-
Tumor Digestion: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[15]
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAM analysis includes:
-
General myeloid markers: CD45, CD11b
-
Macrophage markers: F4/80
-
M1 marker: MHC Class II
-
M2 marker: CD206[10]
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify total TAMs (e.g., CD45+CD11b+F4/80+) and then to quantify the percentage of M1 (MHCII+) and M2 (CD206+) populations within the TAM gate.[15]
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the PI3K-gamma signaling pathway in TAMs, the experimental workflow for validating this compound's on-target effect, and the logical framework for this validation.
Caption: PI3K-gamma signaling pathway in TAMs and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target effect.
Caption: Logical framework for validating this compound's on-target effect.
References
- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3Kγ is a molecular switch that controls immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. PI3Kγ is a molecular switch that controls immune suppression - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 12. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infinity Announces Publication On PI3K-Gamma In Nature [prnewswire.com]
- 14. Phenotyping Tumor-Associated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. Isolation of Mouse and Human Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
Eganelisib's Synergistic Breakthrough with Checkpoint Inhibitors in Refractory Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eganelisib (IPI-549) in combination with checkpoint inhibitors for the treatment of refractory tumors. This compound, a first-in-class, oral, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ), has demonstrated the potential to overcome resistance to immune checkpoint inhibitors (ICIs) by reprogramming the tumor microenvironment. This document summarizes key experimental data, outlines methodologies from pivotal preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound's primary mechanism of action involves the inhibition of the gamma isoform of PI3K, which is highly expressed in myeloid cells, particularly tumor-associated macrophages (TAMs).[1] In the tumor microenvironment, PI3K-γ signaling promotes an immunosuppressive M2-like macrophage phenotype. By inhibiting PI3K-γ, this compound reprograms these TAMs to a pro-inflammatory, anti-tumor M1-like phenotype. This shift leads to enhanced T-cell activation and infiltration into the tumor, thereby overcoming a key mechanism of resistance to checkpoint inhibitors.[1][2]
Signaling Pathway of this compound in Macrophage Reprogramming
Caption: this compound inhibits PI3K-γ in TAMs, shifting them to a pro-inflammatory state, which enhances T-cell activation and synergizes with checkpoint inhibitors.
Preclinical Evidence of Synergy
Preclinical studies using syngeneic mouse tumor models were foundational in establishing the synergistic potential of this compound with checkpoint inhibitors. These studies demonstrated that while either agent alone had modest effects in certain models, the combination led to significant tumor growth inhibition and improved survival.[3]
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and checkpoint inhibitor synergy in syngeneic mouse models.
Clinical Trial Data in Refractory Tumors
Clinical evidence for the efficacy of this compound in combination with checkpoint inhibitors comes primarily from the MARIO-1 and MARIO-3 studies. These trials evaluated the combination in patients with advanced solid tumors, many of whom were refractory to prior checkpoint inhibitor therapy.
MARIO-1: this compound and Nivolumab in Checkpoint Inhibitor-Refractory Tumors
The Phase 1/1b MARIO-1 trial (NCT02637531) assessed the safety and efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[2][4] The study included expansion cohorts for specific tumor types, including patients who had progressed on prior PD-1/PD-L1 inhibitors.
Table 1: Efficacy of this compound + Nivolumab in Checkpoint Inhibitor-Refractory Tumors (MARIO-1)
| Tumor Type | Number of Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Melanoma | 40 | 10% | - | - |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 21 | 10% | - | 3.7 months |
Data sourced from Hong DS, et al. Clin Cancer Res. 2023.[2]
MARIO-3: this compound, Atezolizumab, and Nab-Paclitaxel in Metastatic Triple-Negative Breast Cancer
The Phase 2 MARIO-3 trial (NCT03961698) evaluated the triple combination of this compound, the anti-PD-L1 antibody atezolizumab, and nab-paclitaxel in the first-line treatment of metastatic triple-negative breast cancer (mTNBC).[5][6] The results were compared to the benchmark IMpassion130 trial, which established the benefit of atezolizumab plus nab-paclitaxel in this patient population.
Table 2: Efficacy of this compound + Atezolizumab + Nab-Paclitaxel in mTNBC (MARIO-3) vs. IMpassion130
| Efficacy Endpoint | MARIO-3 (this compound Combination) | IMpassion130 (Atezolizumab + Nab-Paclitaxel) |
| PD-L1 Positive | ||
| Overall Response Rate (ORR) | 66.7% | 58.9% |
| Median Progression-Free Survival (PFS) | 6.4 months | 7.5 months |
| 1-Year PFS Rate | 37.5% | 29.1% |
| PD-L1 Negative | ||
| Overall Response Rate (ORR) | 54.3% | 54.0% |
| Median Progression-Free Survival (PFS) | 7.3 months | 5.6 months |
| 1-Year PFS Rate | 34.7% | Not Reported |
| Intent-to-Treat (ITT) | ||
| 1-Year PFS Rate | 36.0% | 23.7% |
Data sourced from press releases and publications related to the MARIO-3 trial.[7][8]
Experimental Protocols
Detailed experimental protocols for the clinical trials and the associated translational studies are maintained by the study sponsors. The following provides a generalized overview of the methodologies employed in the key clinical trials.
MARIO-1 (NCT02637531) Study Design
-
Phase: 1/1b
-
Design: Open-label, dose-escalation and expansion study.[2]
-
Participants: Patients with advanced solid tumors who had failed standard therapy.[2]
-
Treatment Arms:
-
Primary Endpoints: Incidence of dose-limiting toxicities and adverse events.[2]
-
Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[1]
MARIO-3 (NCT03961698) Study Design
-
Phase: 2
-
Participants: Patients with previously untreated, inoperable, locally advanced or metastatic triple-negative breast cancer.[5]
-
Treatment: this compound (30 mg once daily) in combination with atezolizumab and nab-paclitaxel.[9]
-
Primary Endpoint: Complete response rate per RECIST v1.1.[10]
-
Secondary Endpoints: Safety, ORR, time to response, duration of response, and PFS.[10]
Translational Analyses (MARIO-3)
Paired pre-treatment and on-treatment tumor biopsies were analyzed to assess the biological effects of the this compound combination.[6][9]
-
Multiplex Immunofluorescence: Utilized to characterize the immune cell composition and spatial relationships within the tumor microenvironment.
-
Spatial Transcriptomics (GeoMx Digital Spatial Profiling): Employed to analyze gene expression changes in specific regions of interest within the tumor, such as macrophage-rich areas.[6]
-
PD-L1 Immunohistochemistry: The SP142 Ventana assay was used to determine PD-L1 status on tumor-infiltrating immune cells.[9]
Conclusion
This compound, in combination with checkpoint inhibitors, represents a promising strategy to overcome resistance in refractory tumors. The mechanism of reprogramming immunosuppressive TAMs to an anti-tumor phenotype provides a strong biological rationale for this synergy. Clinical data from the MARIO-1 and MARIO-3 trials have demonstrated encouraging clinical activity in heavily pre-treated patient populations and in the first-line setting for an aggressive disease like mTNBC. The translational data from these studies further support the proposed mechanism of action. Ongoing and future studies will be critical to fully define the role of this compound in the evolving landscape of cancer immunotherapy.
References
- 1. escholarship.org [escholarship.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IPI-549 Alters the Immune-Suppressive Microenvironment and Enhances the Activity of Checkpoint Inhibitors in Preclinical Models [prnewswire.com]
- 4. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IPI-549 Combined With Front-line Treatments in Pts. With Triple-Negative Breast Cancer or Renal Cell Carcinoma [clin.larvol.com]
- 6. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. A Phosphatidylinositol 3‐Kinase Gamma Inhibitor Enhances Anti‐Programmed Death‐1/Programmed Death Ligand‐1 Antitumor Effects by Remodeling the Tumor Immune Microenvironment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eganelisib: Monotherapy vs. Combination Therapy Survival Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the survival outcomes associated with Eganelisib (IPI-549) when administered as a monotherapy versus in combination with other therapeutic agents. The data presented is compiled from publicly available results of clinical trials to inform researchers, scientists, and drug development professionals.
This compound is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3K-γ) inhibitor.[1][2][3] Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer development.[4] By targeting the gamma isoform of PI3K, which is predominantly expressed in leukocytes, this compound aims to reprogram the tumor microenvironment from immunosuppressive to immune-active.[2][5]
Quantitative Survival Data
The following tables summarize the key survival and response data from clinical trials investigating this compound as a monotherapy and in various combination therapies.
Table 1: this compound Monotherapy Efficacy Data from the MARIO-1 Trial
| Endpoint | Patient Population | Result |
| Objective Response Rate (ORR) | Patients with advanced solid tumors | One partial response (PR) observed in a patient with heavily pretreated peritoneal mesothelioma.[1] |
| Clinical Benefit | Patients with advanced solid tumors | 44% (8 of 18) of patients showed clinical benefit (defined as remaining on treatment for at least 4 months).[6] |
Note: The primary focus of the monotherapy arm of the MARIO-1 trial was on safety and tolerability, hence the limited efficacy data.
Table 2: this compound Combination Therapy Survival and Efficacy Data
| Trial Name | Combination Regimen | Indication | Key Survival/Efficacy Data |
| MARIO-275 | This compound + Nivolumab | Advanced Urothelial Carcinoma | Median Overall Survival (OS): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.62).[7][8][9] 1-Year OS Rate: 59% (combination) vs. 32% (nivolumab alone).[7][8][9] Median OS (PD-L1 Negative): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.60).[7][8] 1-Year OS Rate (PD-L1 Negative): 54% (combination) vs. 17% (nivolumab alone).[7][8] Progression-Free Survival (PFS) (PD-L1 Negative): 9.1 weeks (combination) vs. 7.9 weeks (nivolumab alone) (HR: 0.54).[10][11] |
| MARIO-3 | This compound + Atezolizumab + Nab-paclitaxel | First-line Metastatic Triple-Negative Breast Cancer (TNBC) | 1-Year PFS Rate (ITT): 36.0% (triplet).[12] 1-Year PFS Rate (PD-L1 Positive): 37.5% (triplet).[12] 1-Year PFS Rate (PD-L1 Negative): 34.7% (triplet).[12] Median PFS (PD-L1 Positive): 11.0 months.[5] Median PFS (PD-L1 Negative): 7.3 months.[5][9] |
| MARIO-1 (Expansion Cohort) | This compound + Nivolumab | Head and Neck Squamous Cell Carcinoma (HNSCC) (≤2 prior lines of therapy) | Median PFS: 23 weeks.[13] Overall Response Rate (ORR): 20.0%.[13] |
| MARIO-1 (Expansion Cohort) | This compound + Nivolumab | Anti-PD-1/PD-L1-resistant Melanoma | Overall Response Rate (ORR): 10%.[1] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
MARIO-1 (NCT02637531)
-
Study Design: A Phase 1/1b open-label, multicenter, dose-escalation and expansion study.[1]
-
Patient Population: Patients with advanced, histologically confirmed solid tumors who have progressed on or are intolerant to standard therapy.[1]
-
Treatment Arms:
-
Monotherapy Dose Escalation: Patients received this compound at doses ranging from 10 mg to 60 mg once daily (QD).[1][14]
-
Combination Dose Escalation: Patients received this compound (20-40 mg QD) in combination with nivolumab (240 mg every 2 weeks).[1][14]
-
Expansion Cohorts: Patients with specific tumor types (e.g., HNSCC, melanoma) received the recommended Phase 2 dose of this compound in combination with nivolumab.[13]
-
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with nivolumab, and to evaluate safety and tolerability.[1]
MARIO-275 (NCT03980041)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[8][15]
-
Patient Population: Patients with platinum-refractory, immunotherapy-naïve, advanced or metastatic urothelial carcinoma.[7][8]
-
Treatment Arms:
-
Combination Arm: this compound plus nivolumab.
-
Control Arm: Placebo plus nivolumab.
-
Patients were randomized in a 2:1 ratio.[8]
-
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[15]
MARIO-3 (NCT03961698)
-
Study Design: A Phase 2, multi-arm, multicenter, open-label combination cohort study.[16]
-
Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) in the frontline setting.[7]
-
Treatment Arm: A triplet combination of this compound, atezolizumab, and nab-paclitaxel.[7]
-
Primary Objective: To evaluate the safety and preliminary efficacy of the combination.[16]
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[16]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). This kinase is a key component of an intracellular signaling pathway that plays a critical role in the function of myeloid cells. In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive M2-like phenotype. By inhibiting PI3Kγ, this compound is believed to reprogram these myeloid cells to a pro-inflammatory, anti-tumor M1-like phenotype, thereby enhancing the anti-tumor immune response.
References
- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Infinity Pharma Reports IPI-549 Clinical and Translational Data From Completed Monotherapy Dose-Escalation Component of Phase I/Ib Clinical Study in Patients With Advanced Solid Tumors at SITC Annual Meeting - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Infinity shares fall following phase II this compound readouts | 2021-07-27 | BioWorld [bioworld.com]
- 10. Infinity Pharmaceuticals Presents Data from Randomized, Placebo-Controlled, Phase 2 MARIO-275 Trial of this compound and Nivolumab in Advanced Urothelial Cancer at ASCO Genitourinary Cancers Symposium [businesswire.com]
- 11. Infinity Pharma Shows Encouraging this compound/Nivolumab Combo Data In Urothelial Cancer Study - Bristol-Myers Squibb (NYSE:BMY) - Benzinga [benzinga.com]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Eganelisib (IPI-549)
This document provides comprehensive safety and logistical information for the proper disposal of Eganelisib (also known as IPI-549), a potent and selective PI3Kγ inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
Safety and Hazard Information
This compound requires careful handling due to its potential hazards. While there are some discrepancies across supplier safety data sheets (SDS), a conservative approach to handling is recommended.
| Hazard Category | MedchemExpress Classification[1] | AbMole BioScience Classification[2] | Cayman Chemical Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not a hazardous substance or mixture | Not classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not a hazardous substance or mixture | Not classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not a hazardous substance or mixture | Not classified |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Not a hazardous substance or mixture | Not classified |
Given the potential for irritation and harm, it is crucial to utilize appropriate personal protective equipment (PPE) at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Skin and Body Protection: Wear impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1][2] The following is a general procedural guide.
1. Waste Segregation:
-
Isolate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
2. Container and Contaminated Material Disposal:
-
Empty Containers: Triple rinse containers that held this compound with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contaminated Labware: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste container.[3]
3. Disposal of Unused this compound:
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
4. Accidental Spill Cleanup:
-
Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][2]
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1][2]
5. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's EHS personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
